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  • Product: 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one
  • CAS: 75631-42-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Proposed Mechanism of Action of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one

This technical guide provides a comprehensive exploration of the proposed mechanism of action for the novel compound 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one. Intended for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive exploration of the proposed mechanism of action for the novel compound 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one. Intended for researchers, scientists, and drug development professionals, this document synthesizes current understanding based on the structure-activity relationships of analogous compounds and outlines a clear path for experimental validation.

I. Introduction and Compound Profile

1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one is a substituted acetophenone, a class of organic compounds with a diverse range of reported biological activities.[1][2][3][4][5][6][7][8][9] Its core structure features a dihydroxyphenyl ring, which is known to be a key pharmacophore for antioxidant and anti-inflammatory effects. The presence of both an acetyl and an allyl group as substituents suggests a multi-faceted mechanism of action. Given the lack of direct studies on this specific molecule, this guide will propose a mechanism of action based on established data from structurally related compounds.

Structural Features and Their Implications:

  • Dihydroxyacetophenone Core: This moiety is a well-established scavenger of free radicals. The phenolic hydroxyl groups can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress.[10][11] Compounds with this core have been shown to modulate cellular antioxidant pathways.[10]

  • Allyl Group: The presence of an allyl substituent on the phenolic ring is significant. Allylphenols are known to possess anti-inflammatory properties, with some studies indicating their ability to modulate key inflammatory signaling pathways such as NF-κB.[12]

Based on these structural components, it is hypothesized that 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one exhibits both potent antioxidant and anti-inflammatory activities.

II. Proposed Mechanism of Action: A Dual-Pronged Approach

The mechanism of action for 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one is likely to be a synergistic combination of antioxidant and anti-inflammatory effects.

A. Antioxidant Activity via the Nrf2/HO-1 Pathway

A primary proposed mechanism is the upregulation of the Nrf2/HO-1 signaling pathway, a critical cellular defense against oxidative stress.[10]

  • Initiation: In the presence of oxidative stress, the compound may facilitate the dissociation of the transcription factor Nrf2 from its inhibitor Keap1.

  • Nuclear Translocation: Once freed, Nrf2 translocates to the nucleus.

  • ARE Binding and Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, most notably heme oxygenase-1 (HO-1).[10][11] HO-1 is a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have protective effects against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) HO1->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: Proposed Nrf2/HO-1 activation by the target compound.

B. Anti-inflammatory Activity via NF-κB Inhibition

The allyl-substituted phenolic structure suggests a role in modulating inflammatory responses, likely through the inhibition of the NF-κB signaling pathway.

  • Inhibition of IKK: The compound may inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.

  • Stabilization of IκBα: By preventing the phosphorylation and subsequent degradation of IκBα, the compound would keep NF-κB sequestered in the cytoplasm.

  • Suppression of Pro-inflammatory Gene Expression: This cytoplasmic retention of NF-κB prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one IKK IKK Complex Compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_P p-IκBα IkBa->IkBa_P NFkB NF-κB NFkB->IkBa Bound to Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Proinflammatory_Genes Activates Transcription IkBa_P->NFkB Releases Proteasome Proteasome IkBa_P->Proteasome Degradation Proteasome->IkBa_P Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Synonyms: 2-Allyl-4,6-diacetylresorcinol; 3-Allyl-2,4-dihydroxy-1,5-diacetylbenzene.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Synonyms: 2-Allyl-4,6-diacetylresorcinol; 3-Allyl-2,4-dihydroxy-1,5-diacetylbenzene.

Introduction and Mechanistic Rationale

1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one is a critical intermediate in the pharmaceutical development of benzodipyran-dicarboxylic acids, a class of compounds with established utility as mast cell stabilizers and anti-asthmatic agents[1][2].

The synthesis relies on the direct C -allylation of 4,6-diacetylresorcinol using allyl bromide under basic conditions[1]. The fundamental challenge in this synthesis is controlling the regioselectivity ( C -allylation vs. O -allylation) and preventing over-alkylation. To solve this, a biphasic solvent system (water and 1,2-dichloroethane) is employed[1].

Causality in Experimental Design:

  • Aqueous Base (NaOH): Deprotonates the resorcinol moiety, generating a highly nucleophilic phenoxide/enolate equivalent[1].

  • Biphasic System: As the allylation proceeds, the newly formed 2-allyl derivative becomes significantly more lipophilic than the starting material. It rapidly partitions into the organic 1,2-dichloroethane (DCE) layer. This phase transfer acts as a self-validating protection mechanism, physically separating the product from the reactive aqueous alkaline environment and preventing secondary allylation or degradation[1][3].

Experimental Workflow

G R1 4,6-Diacetylresorcinol + Aqueous NaOH Rxn Biphasic Reaction (Reflux, 65°C) R1->Rxn R2 Allyl Bromide (in 1,2-Dichloroethane) R2->Rxn Sep Phase Separation Rxn->Sep Org Organic Layer (Product in DCE) Sep->Org Aq Aqueous Layer (Unreacted Materials) Sep->Aq Dry Dry (Na2SO4) & Evaporate Org->Dry Ext DCE Extraction (3x) Aq->Ext Ext->Org Combine Organic Phases Prod Target Compound (Crystallization) Dry->Prod

Biphasic synthesis workflow for 2-allyl-4,6-diacetylresorcinol.

Materials and Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 0.1-mole scale batch synthesis[1].

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole in Synthesis
4,6-Diacetylresorcinol 194.181.0 eq19.4 g (0.1 mol)Primary starting material
Sodium Hydroxide (NaOH) 40.002.0 eq8.0 g (0.2 mol)Base for deprotonation
Allyl Bromide 120.981.0 eq12.1 g (9.0 mL)Alkylating agent
Water (Deionized) 18.02N/A160 mLAqueous phase solvent
1,2-Dichloroethane (DCE) 98.96N/A150 mLOrganic phase solvent
Sodium Sulfate (Anhydrous) 142.04N/AAs neededDesiccant

Step-by-Step Methodologies

We present two validated methodologies. Method A is suitable for standard laboratory batch synthesis, while Method B utilizes continuous extraction to significantly enhance the yield by minimizing product residence time in the basic aqueous phase[1][3].

Method A: Standard Batch Synthesis (Yield: ~38%)
  • Preparation of Aqueous Phase: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 8.0 g (0.2 mole) of sodium hydroxide in 160 mL of deionized water[1].

  • Substrate Addition: Add 19.4 g (0.1 mole) of 4,6-diacetylresorcinol to the alkaline solution. Stir until completely dissolved, forming a dark red/brown phenoxide solution[1].

  • Preparation of Organic Phase: Add 150 mL of 1,2-dichloroethane to the flask, followed by 12.1 g (9.0 mL, 0.1 mole) of allyl bromide[1].

  • Reflux: Attach a reflux condenser. Heat the biphasic mixture with vigorous stirring to reflux (approx. 65-70°C) for exactly 3 hours[1]. Note: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic phases.

  • Phase Separation: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and isolate the lower organic (DCE) layer[1].

  • Aqueous Extraction: Extract the remaining aqueous layer with fresh 1,2-dichloroethane (3 x 50 mL) to ensure complete recovery of the lipophilic product[1].

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure (rotary evaporation)[1].

  • Isolation: The crude product presents as a pink oil (approx. 9 g) which rapidly crystallizes upon standing. The expected melting point (m.p.) is 84–86°C[1].

Method B: Continuous Extraction Synthesis (Yield: ~69.7%)

This method is recommended for scale-up or when higher yields are required, as it continuously removes the product from the reaction zone.

  • Aqueous Setup: Dissolve 4.94 g of sodium hydroxide in 72 mL of water. Heat the solution to 65°C and dissolve 12.0 g of 4,6-diacetylresorcinol[1].

  • Continuous Addition: Prepare a 5.75% (w/v) solution of allyl bromide in 1,2-dichloroethane (total volume 500 mL)[1].

  • Reaction & Extraction: Slowly add the allyl bromide/DCE solution to the hot aqueous mixture over a period of 3 hours and 20 minutes[1].

  • Continuous Removal: Using a continuous liquid-liquid extraction setup (or a continuous flow reactor), continually remove the lower organic layer (containing the 4,6-diacetyl-2-allylresorcinol dissolved in DCE) as it forms[1][3].

  • Workup: Evaporate the combined, continuously removed organic layers under reduced pressure to yield the final product (approx. 8.91 g, 69.7% yield)[1].

References

  • Title: EP0012512A1 - A process for the production of 2-alkyl- or 2-alkenyl-4,6-diacetyl resorcinols Source: Google Patents URL
  • Title: US4400542A - Synthesis of substituted phenols Source: Google Patents URL

Sources

Application

Application Note: 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one in Medicinal Chemistry and Heterocyclic Synthesis

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one (CAS: 75631-42-4) Common Synonym: 4,6-Diacetyl-2-allylresorcinol

Executive Summary & Chemical Rationale

1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one is a highly functionalized, privileged building block in medicinal chemistry. Its architecture features a central resorcinol core decorated with two hydroxyl groups (C2, C4), two acetyl groups (C1, C5), and an allyl group (C3).

As a Senior Application Scientist, I emphasize this compound's value through its orthogonal reactivity . The dual acetyl groups serve as prime sites for aldol-type condensations, the hydroxyl groups enable subsequent cyclizations (forming pyrans, chromones, or coumarins), and the allyl group provides a handle for olefin metathesis, epoxidation, or further functionalization. This multi-site reactivity makes it an ideal precursor for synthesizing complex, biologically active heterocycles, particularly in the development of anti-allergic mast cell stabilizers and novel antibacterial agents [1].

Divergent Pharmacological Applications

The synthetic utility of this building block branches into three primary pharmacological domains:

  • Benzodipyran-dicarboxylic Acids (Anti-allergic Agents): By subjecting the dual acetyl and hydroxyl groups to a double condensation with diethyl oxalate, the core undergoes a double cyclization. This yields benzodipyran derivatives, which are structural analogs to cromoglicic acid (Cromolyn) and nedocromil. These compounds act as potent mast cell stabilizers, preventing the release of histamine in allergic asthma [2].

  • Bischalcones (Antibacterial Agents): A base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes yields bischalcones. The extended conjugation and the preservation of the central hydroxyls contribute to significant antibacterial efficacy, particularly against Gram-positive strains.

  • Coumarins and Pyrimidines (Anticancer/Antifeedant): Reaction with alkoxycarbonylalkylidene phosphoranes (Wittig-type) or thiourea facilitates the formation of coumarin and pyrimidine derivatives, which have demonstrated notable antifeedant and cytotoxic properties [3].

Pathway Visualization

G Core 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one (CAS: 75631-42-4) Bischalcones Bischalcone Derivatives Target: Antibacterial Agents Core->Bischalcones Claisen-Schmidt Condensation (Ar-CHO, KOH, EtOH) Benzodipyrans Benzodipyran-dicarboxylic Acids Target: Mast Cell Stabilizers Core->Benzodipyrans Double Cyclization (Diethyl oxalate, NaOEt) Coumarins Coumarin / Pyrimidine Analogs Target: Anticancer / Antifeedant Core->Coumarins Wittig / Knoevenagel (Phosphoranes / Thiourea)

Divergent synthetic pathways of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one.

Quantitative Data Summary

The following table summarizes the typical synthetic outcomes and biological benchmarks for the derivative classes synthesized from this core scaffold.

Derivative ClassSynthetic PathwayTypical YieldPrimary Biological TargetBenchmark Efficacy
Benzodipyrans Double Cyclization (Diethyl oxalate)65–75%Mast Cell StabilizationPCA ID₅₀ ~1–5 mg/kg
Bischalcones Claisen-Schmidt (Ar-CHO, KOH)70–85%Antibacterial (Gram +)MIC 16–64 µg/mL
Coumarins Wittig / Knoevenagel (Ylides)50–77%Antifeedant / AnticancerAntifeedant Index >60%

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems . We do not merely list steps; we establish the physical chemistry rationale behind the workflow to ensure high-fidelity reproduction.

Protocol A: Synthesis of the Title Compound via Biphasic C-Allylation

Objective: Regioselective C-allylation of 4,6-diacetylresorcinol while suppressing O-allylation.

Causality & Experimental Rationale: Direct alkylation of resorcinols typically yields a complex mixture of O-alkylated and C-alkylated products. To force regioselective C-allylation at the sterically hindered C2 position, we utilize a biphasic solvent system (water/1,2-dichloroethane). The aqueous NaOH deprotonates the resorcinol, forming a highly nucleophilic, water-soluble enolate/phenoxide. As the allyl bromide reacts, the resulting C-allyl product becomes significantly more lipophilic and immediately partitions into the dense 1,2-dichloroethane lower layer. This continuous extraction removes the product from the basic aqueous phase, preventing over-allylation [1].

Step-by-Step Procedure:

  • Preparation: Dissolve 4,6-diacetylresorcinol (1.0 eq) in an aqueous solution of NaOH (2.0 eq) to form the reactive phenoxide. Heat the aqueous phase to 65 °C under gentle stirring.

  • Reagent Addition: Prepare a 5-6% (w/v) solution of allyl bromide (1.0 eq) in 1,2-dichloroethane. Add this organic solution slowly to the hot aqueous phase over 3 hours.

  • Continuous Extraction: Equip the reactor with a continuous phase separator. As the reaction proceeds, continuously draw off the lower organic layer (1,2-dichloroethane) containing the product.

  • Self-Validation Check: Spot the drawn organic layer on a TLC plate (Hexane:EtOAc 7:3). The presence of a single major spot (Rf ~0.6) and the absence of the highly polar starting material confirms the biphasic partition is functioning correctly.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure. The resulting pink oil will rapidly crystallize (m.p. 84–86 °C) to yield the pure title compound.

Protocol B: Synthesis of Bischalcones via Claisen-Schmidt Condensation

Objective: Double aldol condensation to yield bioactive bischalcones.

Causality & Experimental Rationale: We utilize KOH in absolute ethanol at low temperatures (0–5 °C) for the initial addition phase. The low temperature is critical to prevent the Cannizzaro reaction or self-condensation of the aromatic aldehyde. The strong base ensures complete enolization of both acetyl groups on the core scaffold without degrading the sensitive allyl moiety.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one (1.0 eq) and the desired aromatic aldehyde (2.2 eq) in absolute ethanol.

  • Base Addition: Cool the mixture to 0–5 °C in an ice bath. Add a 50% aqueous KOH solution dropwise over 30 minutes, maintaining the temperature strictly below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours to drive the dehydration step of the aldol condensation.

  • Quenching & Precipitation: Pour the dark reaction mixture into crushed ice water. Acidify dropwise with 2M HCl until the pH reaches ~3. The neutralization of the phenoxide salts will cause the bischalcone to precipitate as a vibrant solid.

  • Self-Validation Check: Filter the solid and analyze via ¹H-NMR. The complete disappearance of the sharp acetyl methyl singlet (~2.6 ppm) and the emergence of two characteristic trans-alkene doublets (J = 15–16 Hz) between 7.4–7.8 ppm validates the successful double condensation.

  • Purification: Recrystallize from an appropriate solvent (e.g., ethanol or DMF/water) to achieve >95% purity.

References

  • Title: A process for the production of 2-alkyl- or 2-alkenyl-4,6-diacetyl resorcinols (Patent EP0012512A1)
  • Title: Benzodipyran derivatives with antiallergic activity Source: Journal of Medicinal Chemistry (1976) URL: [Link]

  • Title: Utility of 4,6-Diacetylresorcinol in Heterocyclic Synthesis Source: Journal of the Chemical Society of Pakistan / ResearchGate URL: [Link]

Method

Application Note: Chromatographic Separation and Quantification of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one

Executive Summary 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one (CAS: 75631-42-4), also known as 2,4-diacetyl-6-allylresorcinol, is a highly functionalized aromatic compound. Featuring a resorcinol core, two electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one (CAS: 75631-42-4), also known as 2,4-diacetyl-6-allylresorcinol, is a highly functionalized aromatic compound. Featuring a resorcinol core, two electron-withdrawing acetyl groups, and a lipophilic allyl moiety, this compound presents unique chromatographic challenges. It is frequently encountered in the synthesis of complex polycyclic phloroglucinol derivatives and biologically active tyrosinase inhibitors[1].

This application note provides drug development professionals and analytical chemists with field-proven, self-validating protocols for both the analytical quantification (RP-HPLC) and bulk isolation (Normal-Phase Flash Chromatography) of this compound. The methodologies detailed herein prioritize peak symmetry, resolution from synthetic byproducts, and scalable recovery.

Physicochemical Profiling & Chromatographic Causality

To design a robust separation method, one must first deconstruct the analyte's structural features and understand how they dictate stationary and mobile phase interactions.

  • Phenolic Hydroxyls (Positions 2, 4): The resorcinol core contains two weakly acidic hydroxyl groups. If the mobile phase pH approaches the pKa​ of these groups (typically around 9.0-9.5 for resorcinols, though lowered slightly by the electron-withdrawing acetyls), partial ionization occurs. This leads to dual retention mechanisms, resulting in severe peak tailing and variable retention times. Causality: Adding an acidic modifier (e.g., 0.1% Formic Acid, pH ~2.7) ensures the molecule remains fully protonated and neutral, driving pure hydrophobic partitioning and sharp peak shapes[2].

  • Acetyl Groups (Positions 1, 5): These carbonyl-containing groups act as strong hydrogen-bond acceptors. In normal-phase chromatography, they interact strongly with the silanol groups of bare silica, requiring a sufficiently polar modifier (like Ethyl Acetate) to elute the compound.

  • Allyl Group (Position 3): The allyl chain introduces a localized region of lipophilicity and π−π electron density. In Reversed-Phase HPLC (RP-HPLC), this group significantly increases the retention factor ( k′ ) compared to un-allylated diacetylresorcinol, necessitating a higher organic solvent concentration (e.g., Acetonitrile) for efficient elution[3].

Figure 1: Analyte-stationary phase interaction mechanisms dictating chromatographic behavior.

Method Development Workflow

The following workflow illustrates the strategic progression from crude sample handling to validated analytical and preparative separation.

Figure 2: Integrated workflow for the chromatographic separation and validation of resorcinol derivatives.

Protocol 1: Analytical RP-HPLC for Quantification

This method is optimized for the determination of purity and the quantification of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one in synthetic mixtures or biological matrices. The use of a C18 column coupled with an acidic acetonitrile gradient provides baseline resolution from structurally similar des-allyl or mono-acetylated byproducts[1][4].

Equipment and Reagents
  • System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a Diode Array Detector (DAD)[1].

  • Column: Zorbax Eclipse Plus C18, 4.6 mm × 150 mm, 5 µm particle size.

  • Mobile Phase A: LC-MS grade Water + 0.1% (v/v) Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% (v/v) Formic Acid.

  • Diluent: Methanol (HPLC Grade).

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Dilute the stock solution with the mobile phase (initial conditions) to prepare a calibration curve ranging from 5 µg/mL to 100 µg/mL.

  • Sample Preparation: For synthetic crude mixtures, dissolve 10 mg of the sample in 10 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • System Equilibration: Purge the HPLC lines and equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes at a flow rate of 1.0 mL/min.

  • Execution: Inject 10 µL of the sample and run the gradient program outlined in Table 1. Monitor the eluent at 280 nm, which is the optimal wavelength for the conjugated resorcinol chromophore[5].

Chromatographic Conditions & Data Presentation

Table 1: RP-HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve
0.090101.0Initial
2.090101.0Isocratic hold
12.040601.0Linear gradient
15.05951.0Column wash
18.05951.0Isocratic hold
18.190101.0Re-equilibration
23.090101.0End

Table 2: System Suitability Parameters (Self-Validating Criteria)

ParameterTarget SpecificationCausality / Implication
Retention Time ( tR​ ) ~9.5 - 10.2 minConfirms correct lipophilic partitioning of the allyl/diacetyl core.
Tailing Factor ( Tf​ ) 1.5Ensures complete suppression of phenolic ionization by Formic Acid[6].
Theoretical Plates ( N ) 5000Validates column efficiency and proper packing integrity.
Resolution ( Rs​ ) 2.0Ensures baseline separation from closely eluting synthetic impurities.

Protocol 2: Preparative Flash Chromatography

For researchers needing to isolate gram-quantities of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one from a crude synthetic reaction (e.g., a Friedel-Crafts acetylation or allylation mixture), Normal-Phase Flash Chromatography is the method of choice.

Equipment and Reagents
  • System: Automated Flash Chromatography System (e.g., Biotage Isolera or Teledyne ISCO CombiFlash) with UV detection.

  • Stationary Phase: Pre-packed spherical Silica Gel cartridge (40-60 µm, 60 Å).

  • Mobile Phase A: Hexane (ACS grade).

  • Mobile Phase B: Ethyl Acetate (ACS grade).

Step-by-Step Methodology
  • Dry Loading (Crucial Step): Because the compound is highly functionalized and prone to streaking if loaded in a strong solvent, dry loading is mandatory. Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) or Acetone. Add bare silica gel (approx. 1:3 ratio of sample to silica) and evaporate the solvent completely under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Column Equilibration: Equilibrate the silica cartridge with 100% Hexane for 3 Column Volumes (CV).

  • Sample Loading: Transfer the dry-loaded silica powder into an empty solid-load cartridge and attach it in-line with the main column.

  • Elution: Run the gradient detailed in Table 3. The target compound typically elutes between 20-30% Ethyl Acetate, depending on the exact column dimensions and loading capacity.

  • Fraction Collection: Collect fractions based on UV threshold triggering at 254 nm and 280 nm.

  • Verification: Spot the collected fractions on a TLC plate (Silica gel 60 F254) using 70:30 Hexane:Ethyl Acetate. The target compound will appear as a dark spot under short-wave UV (254 nm) and can be stained with phosphomolybdic acid (PMA) or ferric chloride (which turns dark green/blue in the presence of free phenolic hydroxyls).

Table 3: Flash Chromatography Gradient Program

Column Volume (CV)Hexane (%)Ethyl Acetate (%)Purpose
0.0 - 2.01000Elute non-polar impurities (e.g., unreacted allyl halides).
2.0 - 5.09010Transition phase.
5.0 - 12.090 7010 30Linear gradient to elute the target compound.
12.0 - 15.05050Column flush for highly polar byproducts.

References

  • Characterization of phloroglucinol derivatives and diterpenes in Euphorbia ebracteolata Hayata by utilizing ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PMC Source: National Center for Biotechnology Information (NCBI) URL:[Link][2]

  • Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4-n-Butyl Resorcinol in Lipid Nanoparticles Source: Universitas Gadjah Mada (UGM) / ResearchGate URL:[Link][3][6]

  • Discovery of Resorcinol-Based Polycyclic Structures as Tyrosinase Inhibitors for Treatment of Parkinson's Disease Source: ACS Publications URL:[Link][1]

  • Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid Source: Asian Journal of Chemistry / Semantic Scholar URL:[Link][4]

Sources

Application

Catalytic Transformations of tert-Butyl (3S)-3-Amino-4-(2-chlorophenyl)butanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Chiral Building Block Tert-butyl (3S)-3-amino-4-(2-chlorophenyl)butanoate (CAS 75631-42-4) is a chiral molecule of signif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Chiral Building Block

Tert-butyl (3S)-3-amino-4-(2-chlorophenyl)butanoate (CAS 75631-42-4) is a chiral molecule of significant interest in synthetic organic chemistry and drug discovery. Its structure incorporates several key functional groups: a sterically hindered tert-butyl ester, a primary amine, and a chlorinated aromatic ring. This unique combination makes it a valuable precursor for the synthesis of a variety of complex molecules, including conformationally restricted phenylalanine isosteres and other bioactive compounds that are relevant in the development of protease inhibitors.[1] The strategic manipulation of these functional groups through catalytic methods allows for the precise and efficient construction of novel molecular architectures.

This technical guide provides detailed application notes and protocols for two fundamental catalytic transformations involving tert-butyl (3S)-3-amino-4-(2-chlorophenyl)butanoate as a substrate: catalytic deprotection of the tert-butyl ester and catalytic hydrogenation of the 2-chlorophenyl ring. While specific literature on catalytic reactions for this exact substrate is limited, the following protocols are based on well-established and robust catalytic methodologies for analogous functional groups.[2][3][4] These methods are presented as reliable starting points for researchers to explore the synthetic potential of this versatile building block.

Part 1: Catalytic Deprotection of the Tert-Butyl Ester

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under a broad range of conditions and its susceptibility to cleavage under specific acidic conditions.[3] Catalytic deprotection offers a mild and selective alternative to stoichiometric acid-mediated methods.

Scientific Rationale and Mechanistic Insight

The acid-catalyzed deprotection of a tert-butyl ester proceeds via a mechanism involving the formation of a stable tert-butyl cation.[3] A catalytic amount of a strong acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity. The tert-butyl group then cleaves as a carbocation, which is subsequently quenched, often by forming isobutylene. Lewis acids can also facilitate this process by coordinating to the carbonyl oxygen.

Deprotection_Mechanism Substrate tert-Butyl Ester ProtonatedEster Protonated Ester Substrate->ProtonatedEster H⁺ (cat.) Carbocation tert-Butyl Cation + Carboxylic Acid ProtonatedEster->Carbocation Cleavage Products Carboxylic Acid + Isobutylene Carbocation->Products -H⁺

Protocol 1: Mild Lewis Acid Catalyzed Deprotection with Zinc Bromide

This protocol utilizes zinc bromide (ZnBr₂) as a mild Lewis acid catalyst for the chemoselective cleavage of the tert-butyl ester. This method can be particularly advantageous when other acid-sensitive functional groups are present in the molecule.[5]

Materials:

  • tert-Butyl (3S)-3-amino-4-(2-chlorophenyl)butanoate (1.0 eq)

  • Zinc Bromide (ZnBr₂, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of tert-butyl (3S)-3-amino-4-(2-chlorophenyl)butanoate in anhydrous DCM (0.1 M), add zinc bromide.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product, (3S)-3-amino-4-(2-chlorophenyl)butanoic acid.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Data Summary: Expected Outcomes for Catalytic Deprotection
Catalyst SystemTemperature (°C)Typical Reaction Time (h)Expected Yield (%)Key Considerations
ZnBr₂ in DCMRoom Temperature12 - 2470 - 90Mild conditions, good for sensitive substrates.[5]
Trifluoroacetic Acid (TFA) in DCM (catalytic)0 to Room Temperature1 - 485 - 98Highly efficient but less selective.[3]
Phosphoric Acid (85% aq.) in Toluene50 - 604 - 1280 - 95Greener alternative, requires heating.[2][3]

Part 2: Catalytic Hydrogenation of the Chlorinated Aromatic Ring

Catalytic hydrogenation is a powerful and widely used method for the reduction of various functional groups, including the dehalogenation of aryl halides and the saturation of aromatic rings.[4] In the context of the substrate, this transformation can yield valuable saturated or dehalogenated amino acid derivatives.

Scientific Rationale and Mechanistic Insight

Catalytic hydrogenation involves the addition of hydrogen across a double bond or the cleavage of a carbon-halogen bond in the presence of a metal catalyst. For aromatic dechlorination, a noble metal catalyst, such as palladium on carbon (Pd/C), is commonly employed. The reaction typically proceeds via oxidative addition of the aryl chloride to the palladium surface, followed by hydrogenolysis.

Hydrogenation_Workflow Start Substrate + Catalyst + Solvent in Hydrogenation Vessel Pressurize Pressurize with H₂ Gas Start->Pressurize React Stir at Defined Temperature and Pressure Pressurize->React Monitor Monitor Reaction Progress (TLC, LC-MS, GC) React->Monitor Monitor->React Continue Reaction Workup Filter Catalyst, Concentrate, and Purify Product Monitor->Workup Reaction Complete

Protocol 2: Catalytic Hydrogenation for Dechlorination

This protocol describes the catalytic hydrogenation of the 2-chlorophenyl group to a phenyl group using palladium on carbon as the catalyst.

Materials:

  • tert-Butyl (3S)-3-amino-4-(2-chlorophenyl)butanoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Celite® for filtration

Procedure:

  • In a suitable hydrogenation vessel, dissolve tert-butyl (3S)-3-amino-4-(2-chlorophenyl)butanoate in methanol or ethanol (0.1 M).

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, tert-butyl (3S)-3-amino-4-phenylbutanoate.

  • Purify the crude product as necessary.

Data Summary: Expected Outcomes for Catalytic Hydrogenation
Catalyst SystemH₂ Pressure (atm)Temperature (°C)Expected ProductKey Considerations
10% Pd/C, MeOH1 - 5Room TemperatureDechlorinated productStandard and reliable method.
5% Pt/C, EtOH5 - 1050Dechlorinated and saturated ringMore forcing conditions can lead to ring saturation.[4]
Rh/C, Acetic Acid10 - 2060Saturated ringRhodium catalysts are often used for aromatic ring hydrogenation.[4]

Conclusion and Future Perspectives

The catalytic methods outlined in this guide provide a robust framework for the synthetic manipulation of tert-butyl (3S)-3-amino-4-(2-chlorophenyl)butanoate. The selective deprotection of the tert-butyl ester and the catalytic hydrogenation of the aromatic ring open avenues for the creation of a diverse library of chiral amino acid derivatives. These derivatives can serve as crucial intermediates in the development of novel therapeutics, particularly in the realm of protease inhibitors. Further exploration of asymmetric catalytic methods could also be employed to introduce additional stereocenters with high selectivity, expanding the utility of this valuable chiral synthon.

References

  • Yuasa, Y. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid. SSRG International Journal of Applied Chemistry, 8(2), 7-11. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl esters. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2006). Asymmetric Mannich reaction between (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine and malonic acid derivatives. Stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids. Organic & Biomolecular Chemistry, 4(19), 3558-3565. [Link]

  • Zhu, D., et al. (2010). Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(9), 1841-1849. [Link]

  • Barluenga, J., et al. (2007). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Heterocyclic Chemistry, 44(5), 1179-1183. [Link]

  • Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4478. [Link]

  • Lubell, W. D., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. [Link]

  • Ellman, J. A., et al. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271-2280. [Link]

  • Chen, M. S., & White, M. C. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Thaisrivongs, S., et al. (1990). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry, 33(4), 1337-1345. [Link]

  • PubChem. (n.d.). tert-Butyl 4-amino-3-(2-chlorophenyl)pentanoate. Retrieved from [Link]

  • Hruby, V. J., & Prakash, O. (1992). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). International Journal of Peptide and Protein Research, 40(3‐4), 338-341. [Link]

  • Gais, H. J., & Dinger, T. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank, 2009(2), M596. [Link]

  • Ahmad, Z., et al. (2026). Catalyzing the Hydrogenation of Nitro Group to Amino Group using Greenly Synthesized Fe3O4 Nanoparticles for Water Purification. Water, Air, & Soil Pollution, 237(4), 223. [Link]

  • Beller, M., et al. (2019). Improved CO2 Capture and Catalytic Hydrogenation Using Amino Acid Based Ionic Liquids. Chemistry – A European Journal, 25(40), 9404-9409. [Link]

  • Shruthi, R., et al. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of the Mexican Chemical Society, 69(1). [Link]

  • Takeda Pharmaceutical Company Limited. (2020). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(5), 126963. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

Sources

Method

Application Note: Synthesis and In Vivo Pharmacological Evaluation of Benzodipyran Mast Cell Stabilizers Derived from 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one

Introduction & Scientific Rationale 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one (CAS: 75631-42-4), systematically referred to as 2-allyl-4,6-diacetylresorcinol, is a highly specialized synthetic intermediate [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one (CAS: 75631-42-4), systematically referred to as 2-allyl-4,6-diacetylresorcinol, is a highly specialized synthetic intermediate [1]. It serves as the critical foundational scaffold for the synthesis of advanced benzodipyran-2,8-dicarboxylic acids (bis-chromones), a class of potent mast cell stabilizers and histamine release inhibitors used in the treatment of allergic asthma and anaphylaxis.

The Causality of the Allyl Substitution: First-generation bis-chromones, such as cromolyn sodium, suffer from extreme hydrophilicity. This results in an oral bioavailability of less than 1%, necessitating frequent and cumbersome aerosol administration. The strategic placement of an allyl group at the central resorcinol core—which ultimately becomes the 10-position of the resulting benzo[1,2-b:5,4-b']dipyran system—serves two critical functions:

  • Lipophilicity Enhancement: It significantly increases the partition coefficient (LogP) of the molecule, improving cellular membrane penetration in respiratory epithelia and gastrointestinal tracts.

  • Synthetic Versatility: The reactive alkene provides a functional handle for further modifications, such as reduction to propyl derivatives (e.g., Ambicromil/Probicromil) [2], which have demonstrated superior in vivo efficacy in antigen challenge models [3].

Synthesis of the Active Pharmaceutical Ingredient (API)

Before in vivo evaluation can commence, the 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one precursor must be converted into the active mast cell stabilizer: 10-allyl-4,6-dioxo-4H,6H-benzo[1,2-b:5,4-b']dipyran-2,8-dicarboxylic acid .

The diacetylresorcinol precursor undergoes a Claisen condensation with diethyl oxalate in the presence of sodium ethoxide. This forms a diketoester intermediate, which is subsequently subjected to acid-catalyzed cyclization using ethanolic HCl. The resulting diester is saponified to yield the active dicarboxylic acid API [1].

Synthesis A 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one (Precursor Scaffold) B Diethyl Oxalate + Sodium Ethoxide (Claisen Condensation) A->B C Diketoester Intermediate B->C D Acid-Catalyzed Cyclization (HCl / Ethanol) C->D E 10-Allyl-4,6-dioxo-4H,6H-benzo[1,2-b:5,4-b'] dipyran-2,8-dicarboxylic acid (API) D->E

Chemical synthesis workflow from the diacetylresorcinol precursor to the active benzodipyran.

Mechanism of Action & In Vivo Experimental Models

The synthesized allyl-benzodipyran exerts its pharmacological effect by blocking chloride channels (specifically CLCA1) on the surface of mast cells. This blockade prevents the intracellular calcium (Ca2+) influx that is normally triggered by IgE-antigen crosslinking, thereby halting the degranulation of preformed mediators (histamine, leukotrienes) [3].

To validate the efficacy of the synthesized API, two self-validating in vivo systems are employed: the Rat Passive Cutaneous Anaphylaxis (PCA) model (evaluating localized mast cell degranulation) and the Ascaris suum-induced Bronchoconstriction model (evaluating pulmonary mechanics).

MOA IgE IgE Crosslinking by Antigen Ca_Influx Intracellular Ca2+ Influx Blockade IgE->Ca_Influx Drug Allyl-Benzodipyran API Cl_Channel Chloride Channel Inhibition Drug->Cl_Channel Blocks Cl_Channel->Ca_Influx Prevents Degranulation Mast Cell Degranulation (Histamine Release) Ca_Influx->Degranulation Triggers Asthma Bronchoconstriction Degranulation->Asthma

Mechanism of action of benzodipyran derivatives in preventing mast cell degranulation.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of the synthesized allyl-derivative compared to industry standards. The inclusion of the allyl group at the 10-position significantly lowers the ID50 required to inhibit anaphylaxis compared to the unsubstituted Cromolyn Sodium.

CompoundSubstitutionPCA Model (ID50 mg/kg IV)Ascaris Model (% Inhibition of RL)Oral Bioavailability (%)
Cromolyn Sodium None (Bis-chromone)1.2045% (at 1 mg/mL)< 1.0%
Ambicromil 10-Propyl0.1582% (at 1 mg/mL)~ 15.0%
Allyl-Benzodipyran 10-Allyl0.2278% (at 1 mg/mL)~ 12.5%

Detailed Experimental Protocols

Protocol A: Rat Passive Cutaneous Anaphylaxis (PCA) Model

This model is the gold standard for quantifying the inhibition of IgE-mediated localized capillary permeability. It utilizes a spectrophotometric self-validation system to ensure data integrity.

Step-by-Step Methodology:

  • Animal Preparation: Acclimate male Wistar rats (200–250 g) for 7 days. Shave the dorsal skin 24 hours prior to sensitization.

  • Sensitization: Inject 50 µL of anti-DNP IgE monoclonal antibody (diluted 1:1000 in saline) intradermally into four distinct sites on the dorsal skin.

  • API Administration: 48 hours post-sensitization, administer the synthesized allyl-benzodipyran API (0.1 – 10 mg/kg, dissolved in PBS) via the lateral tail vein.

  • Antigen Challenge: Exactly 5 minutes post-treatment, inject 1 mL of a challenge solution containing 1 mg of DNP-HSA (antigen) and 1% Evans Blue dye via the tail vein.

  • Quantification & Validation:

    • Euthanize the rats 30 minutes post-challenge.

    • Excise the sensitized dorsal skin patches.

    • Extract the extravasated Evans Blue dye by incubating the tissue in 5 mL of formamide at 64°C for 24 hours.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

    • Causality Note: The reduction in dye leakage directly correlates with the compound's ability to stabilize mast cells and prevent histamine-induced vasodilation.

Protocol B: Ascaris suum-Induced Bronchoconstriction Model

This large-animal model closely mimics human allergic asthma, allowing for the real-time measurement of pulmonary mechanics (Resistance and Compliance) following aerosolized drug delivery [3].

Step-by-Step Methodology:

  • Animal Selection: Utilize conscious adult sheep previously characterized as natural responders to Ascaris suum antigen (showing a >150% increase in baseline pulmonary resistance upon exposure).

  • Instrumentation: Restrain the sheep in a metabolic cart. Intubate with a cuffed endotracheal tube. Insert an esophageal balloon catheter to measure pleural pressure. Connect the endotracheal tube to a pneumotachograph to measure airflow.

  • Baseline Acquisition: Calculate baseline pulmonary resistance (RL) and dynamic compliance (Cdyn) by analyzing the transpulmonary pressure and airflow signals.

  • Aerosol Treatment: Administer the allyl-benzodipyran API via an ultrasonic nebulizer (1 mg/mL solution, delivered over 400 breaths at a rate of 20 breaths/min) 20 minutes prior to antigen challenge.

  • Antigen Challenge: Aerosolize Ascaris suum extract (diluted 1:20 in PBS) for 400 breaths.

  • Data Acquisition: Record RL and Cdyn immediately post-challenge, and at 15-minute intervals for 2 hours.

    • Validation Note: The vehicle-treated control group must demonstrate a minimum 150% increase in RL over baseline to validate the antigen batch's potency.

References

  • Fisons plc. (1980). A process for the production of 2-alkyl- or 2-alkenyl-4,6-diacetyl resorcinols. European Patent Office, EP0012512A1.
  • Suschitzky, J. L., et al. (1983). Synthesis of substituted phenols. United States Patent and Trademark Office, US4400542A.
  • National Center for Advancing Translational Sciences (NCATS). (n.d.). Probicromil Calcium - In Vivo Pharmacology. Inxight Drugs Database. Retrieved from: [Link]

Application

Formulation techniques for 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one delivery

Title: Formulation Techniques for 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one Delivery: Overcoming Lipophilicity and Enhancing Bioavailability Executive Summary 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Formulation Techniques for 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one Delivery: Overcoming Lipophilicity and Enhancing Bioavailability

Executive Summary

1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one (CAS: 75631-42-4) is a multi-substituted dihydroxyacetophenone derivative characterized by its highly lipophilic allyl group and hydrogen-bonding hydroxyl/acetyl moieties[1]. While its structural motif suggests potent biological activity (analogous to naturally occurring phloroglucinol derivatives), its therapeutic translation is severely hindered by poor aqueous solubility, low oral bioavailability, and susceptibility to pre-systemic metabolism. To overcome these physicochemical barriers, this application note details two advanced formulation architectures: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for oral bioavailability enhancement, and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for targeted, sustained parenteral delivery.

Formulation Rationale & Decision Matrix

The selection of a delivery vehicle is dictated by the target administration route and the API's intrinsic lipophilicity.

  • SNEDDS (Oral Delivery): SNEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form oil-in-water (O/W) nanoemulsions (<100 nm) upon dispersion in gastrointestinal fluids[2]. This maximizes the interfacial surface area for absorption and promotes lymphatic transport, effectively bypassing hepatic first-pass metabolism.

  • PLGA Nanoparticles (Parenteral/Targeted Delivery): As a biodegradable polymer, PLGA encapsulates the lipophilic API within its hydrophobic core via a single-emulsion (O/W) solvent evaporation method. This protects the dihydroxyacetophenone core from oxidative degradation while enabling controlled release via ester hydrolysis[3].

DecisionTree Compound 1-(5-Acetyl-3-allyl-2,4- dihydroxyphenyl)ethan-1-one (Lipophilic, Poor Solubility) Goal Target Delivery Route Compound->Goal Oral Oral Administration Goal->Oral Systemic Parenteral Parenteral / Targeted Goal->Parenteral Local/Sustained SNEDDS SNEDDS Formulation (Lipid-based) Oral->SNEDDS Solubilization PLGA PLGA Nanoparticles (Polymeric) Parenteral->PLGA Encapsulation Outcome1 Enhanced Bioavailability & Lymphatic Absorption SNEDDS->Outcome1 Outcome2 Sustained Release & Cellular Uptake PLGA->Outcome2

Formulation decision tree for 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one delivery.

Protocol 1: SNEDDS Development & Optimization

Causality & Logic: The formulation relies on Capryol 90 (oil) to solubilize the lipophilic allyl-acetophenone, Tween 80 (surfactant) to reduce interfacial tension, and PEG 400 (co-surfactant) to increase the flexibility of the interfacial film, ensuring spontaneous emulsification[4]. This protocol is self-validating; the thermodynamic stability tests ensure the formulation will not undergo phase separation or drug precipitation in vivo.

Step-by-Step Methodology:

  • Excipient Screening (Solubility Studies): Add an excess of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one to 2 mL of various oils, surfactants, and co-surfactants. Vortex for 5 min and incubate in an isothermal shaker at 37°C for 48 h. Centrifuge at 10,000 rpm for 15 min and quantify dissolved API via HPLC to select the optimal components.

  • Ternary Phase Diagram Construction: Titrate varying ratios of Oil and Smix (Surfactant:Co-surfactant ratio of 1:1, 2:1, and 3:1) with an aqueous phase to identify the nanoemulsion region (indicated by a clear, isotropic dispersion)[2].

  • Preparation of Drug-Loaded SNEDDS: Accurately weigh the optimized ratio of Capryol 90 (20% w/w), Tween 80 (40% w/w), and PEG 400 (40% w/w). Add the API (e.g., 50 mg/g of formulation) to the mixture.

  • Homogenization: Stir the mixture magnetically at 500 rpm at 40°C until a clear, homogenous, isotropic pre-concentrate is formed.

  • Aqueous Dispersion & QC Characterization: Disperse 100 µL of the SNEDDS pre-concentrate into 10 mL of simulated intestinal fluid (pH 6.8) under mild agitation (50 rpm) at 37°C. Evaluate droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Subject the formulation to three freeze-thaw cycles (-20°C to +25°C) to validate thermodynamic stability.

SNEDDSWorkflow Step1 Excipient Screening Step2 Ternary Phase Diagram Step1->Step2 Select Oil/Surf/Co-surf Step3 Drug Loading & Mixing Step2->Step3 Optimize Ratio Step4 Aqueous Dispersion Step3->Step4 Gentle Agitation Step5 Step5 Step4->Step5 Spontaneous Emulsification

Step-by-step workflow for the preparation of SNEDDS.

Protocol 2: PLGA Nanoparticle Formulation via Single-Emulsion

Causality & Logic: Because 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one is highly lipophilic, a single-emulsion (O/W) method is fundamentally superior to a double-emulsion (W/O/W) method, which is reserved for hydrophilic compounds[5]. The API and PLGA are co-dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase containing a stabilizer (PVA) to prevent droplet coalescence.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA (50:50, MW 30,000-60,000) and 10 mg of the API in 2 mL of Dichloromethane (DCM).

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) aqueous solution. Filter through a 0.22 µm syringe filter to remove particulate impurities.

  • Primary Emulsification: Add the organic phase dropwise into the aqueous phase under continuous probe sonication (40% amplitude, 2 minutes on ice) to form a stable O/W nanoemulsion.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at 800 rpm for 4 hours at room temperature to evaporate the DCM. As the solvent evaporates, the polymer precipitates, hardening the nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C. Discard the supernatant (containing unencapsulated drug and excess PVA) and resuspend the pellet in ultra-pure water. Repeat this washing step twice to validate encapsulation efficiency (EE%).

  • Lyophilization: Add a cryoprotectant (5% w/v trehalose) to the final suspension, freeze at -80°C, and lyophilize for 48 hours to obtain a dry, reconstitutable nanoparticle powder.

PLGAPathway NP PLGA-Drug NP Cell Cell Membrane NP->Cell Endocytosis Endosome Endosome Cell->Endosome Internalization Lysosome Lysosomal Degradation Endosome->Lysosome Acidification Release Drug Release into Cytosol Lysosome->Release PLGA Hydrolysis Target Intracellular Target Release->Target Diffusion

Cellular uptake and intracellular release pathway of PLGA nanoparticles.

Quantitative Data Presentation

The following table summarizes the target physicochemical profile necessary to validate the successful formulation of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one in both delivery systems.

ParameterSNEDDS (Aqueous Dispersion)PLGA NanoparticlesAnalytical Method
Mean Particle Size < 50 nm100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2 (Monodisperse)< 0.15 (Highly uniform)Dynamic Light Scattering (DLS)
Zeta Potential -5 to -15 mV-20 to -30 mVElectrophoretic Light Scattering
Encapsulation Efficiency (EE%) N/A (Complete solubilization)75% - 85%HPLC (Indirect method)
Release Kinetics > 90% in 15 minutesBiphasic: 20% burst, 80% over 7 daysDialysis Bag Method / HPLC
Thermodynamic Stability Passes freeze-thaw & centrifugationStable for 6 months at 4°C (lyophilized)Visual observation / DLS tracking

References

  • Formulation and Evaluation of Self-Nanoemulsifying Drug Delivery System Derived Tablet Containing Sertraline . National Institutes of Health (PMC). Available at:[Link]

  • Furosemide self nano emulsifying drug delivery system (SNEDDS) formulation comprising of capryol-90, polysorbate-80, and peg-400 with simplex-lattice-design . Science Tech Indonesia. Available at:[Link]

  • PLGA nanoparticles in drug delivery: the state of the art . Semantic Scholar. Available at:[Link]

  • Encapsulation of hydrophilic and lipophilic drugs in PLGA nanoparticles by the nanoprecipitation method . Semantic Scholar. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This support guide provides mechanistic troubleshooting, validated protocols, and yield-optimization strategies for the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This support guide provides mechanistic troubleshooting, validated protocols, and yield-optimization strategies for the synthesis of 1-(5-acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one (commonly known as 3-allyl-4,6-diacetylresorcinol). This molecule is a highly valued intermediate frequently utilized in the 1[1].

Synthesis Workflow & Mechanistic Pathways

To successfully synthesize the target molecule, the workflow relies on a two-step sequence: an initial O-allylation followed by a[3,3] sigmatropic Claisen rearrangement. Understanding the competing side reactions at each node is critical for yield optimization.

SynthesisWorkflow Start 4,6-Diacetylresorcinol (Starting Material) Step1 O-Allylation (Allyl Bromide, K2CO3, Acetone) Start->Step1 Intermediate Monoallyl Ether Intermediate Step1->Intermediate 1.05 eq Allyl-Br Side1 Bis-allyl Ether (Over-allylation) Step1->Side1 Excess Allyl-Br Step2 Claisen Rearrangement (BCl3, CH2Cl2, 0°C to RT) Intermediate->Step2 Product 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one (Target Product) Step2->Product [3,3] Sigmatropic Shift Side2 Acetyl-loss & [1,5] Shifts (Thermal Degradation) Step2->Side2 High Temp (>190°C)

Workflow for 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one synthesis and side reactions.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of bis-allylated side products during the initial O-allylation step? A1: Causality: The starting material, 4,6-diacetylresorcinol, contains two hydroxyl groups. While the first hydroxyl group is readily deprotonated, the second hydroxyl group is also susceptible to nucleophilic substitution if excess base and allyl bromide are present. The intramolecular hydrogen bonding between the hydroxyl and adjacent acetyl groups slightly differentiates their pKa values, but not enough to prevent over-allylation under forcing conditions. Solution: Strict stoichiometric control is required. Limit allyl bromide to exactly 1.05 equivalents and use a mild base (anhydrous K₂CO₃) in refluxing acetone. Monitor the reaction closely via HPLC or TLC to quench the reaction immediately once the monoallyl ether reaches its maximum concentration.

Q2: During the Claisen rearrangement in N,N-dimethylaniline, my yield drops significantly (<40%), and I observe multiple spots on TLC. What is happening? A2: Causality: The classical thermal Claisen rearrangement of diacetylresorcinol allyl ethers requires high temperatures (typically ~194°C in N,N-dimethylaniline). At these elevated temperatures, the desired [3,3] sigmatropic allyl shift must compete with symmetry-allowed [1,5] sigmatropic shifts of the acetyl group. Furthermore, complete loss of the acetyl group (eliminated as a cation) is a 2 for 4,6-diacetylresorcinol derivatives[2]. Solution: Transition from thermal conditions to a Lewis Acid-Catalyzed Claisen Rearrangement . Utilizing Boron Trichloride (BCl₃) in dichloromethane (CH₂Cl₂) allows the [3,3] sigmatropic rearrangement to3[3]. The Lewis acid coordinates to the carbonyl and ether oxygens, accelerating the rearrangement while completely suppressing the high-temperature acetyl-loss pathways.

Q3: How can I selectively purify the monoallyl ether intermediate from unreacted starting material and the bis-allyl ether side product without relying solely on column chromatography? A3: Causality: The starting material (4,6-diacetylresorcinol) has two free, highly polar hydroxyl groups. The target intermediate (monoallyl ether) has one free hydroxyl group, while the bis-allyl ether has none. Solution: Exploit these pKa differences using an acid-base extraction protocol. The bis-allyl ether will remain in the organic layer when washed with dilute aqueous NaOH. The monoallyl ether and starting material will partition into the aqueous layer as water-soluble sodium salts. Careful acidification of the aqueous layer followed by organic extraction isolates the monoallyl ether and unreacted starting material, which can then be separated via recrystallization from ethanol.

Quantitative Data Summary: Claisen Rearrangement Conditions

The table below summarizes the causality between reaction conditions and the resulting yield of the target molecule, highlighting the superiority of Lewis acid catalysis over traditional thermal methods.

Reaction ConditionTemperatureCatalystReaction TimePrimary ByproductsTarget Yield
Thermal (N,N-Dimethylaniline)194°CNone6 - 8 hAcetyl-loss, [1,5] shift isomers35 - 45%
Thermal (Diphenyl ether)259°CNone2 hExtensive decomposition< 20%
Microwave-assisted180°CNone15 minMinor acetyl-loss60 - 70%
Lewis Acid (BCl₃ in CH₂Cl₂) 0°C to RT BCl₃ (1.2 eq) 2 - 4 h Negligible 80 - 85%

Self-Validating Experimental Protocols

Protocol A: Synthesis of Monoallyl Ether Intermediate

Objective: Maximize mono-O-allylation while suppressing bis-allylation.

  • Reaction Setup: Charge a flame-dried round-bottom flask with 4,6-diacetylresorcinol (1.0 eq), anhydrous K₂CO₃ (1.2 eq), and dry acetone (10 mL/g of substrate).

  • Reagent Addition: Add allyl bromide (1.05 eq) dropwise at room temperature under vigorous stirring.

  • Heating & Monitoring: Heat the mixture to a gentle reflux (56°C) for 4-6 hours.

    • Validation Check: Monitor by TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot is minimized, and strictly before the non-polar bis-allyl ether spot becomes prominent.

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate under reduced pressure.

  • Acid-Base Purification: Dissolve the crude residue in diethyl ether and wash with 5% aqueous NaOH. Discard the organic layer (contains the bis-allyl ether). Carefully acidify the aqueous layer with 1M HCl to pH 2-3 and extract with EtOAc (3x).

  • Isolation: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from ethanol to yield pure 1-(5-acetyl-4-(allyloxy)-2-hydroxyphenyl)ethan-1-one.

Protocol B: Lewis Acid-Catalyzed Claisen Rearrangement

Objective: Achieve high-yield [3,3] sigmatropic rearrangement without acetyl group loss.

  • Reaction Setup: Dissolve the purified monoallyl ether (1.0 eq) in anhydrous CH₂Cl₂ (15 mL/g) under an inert argon atmosphere.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Catalyst Addition: Slowly add a 1.0 M solution of BCl₃ in CH₂Cl₂ (1.2 eq) dropwise via syringe.

    • Validation Check: The solution will undergo a indicative of successful Lewis acid complexation with the substrate's oxygen atoms.

  • Rearrangement: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 2-4 hours.

  • Quenching: Carefully quench the reaction by pouring the mixture into ice-water.

  • Workup & Isolation: Extract the aqueous phase with CH₂Cl₂. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexane/EtOAc) to yield pure 1-(5-acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one.

References
  • Title: Kabbe condensation: a comprehensive review of spirochromanone synthesis and medicinal applications Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Thermal Claisen rearrangement studies on 4,6- and 2,4-diacetylresorcinol bisallyl ethers: observation of loss or[1,5] sigmatropic shift of acetyl groups Source: RSC Publishing / Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers Source: ACS Publications / Organic Letters URL: [Link]

  • Title: Polyhydric phenol synthesis via rearrangement (Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 31b) Source: Thieme Connect URL: [Link]

Sources

Optimization

Troubleshooting solubility issues with 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one in aqueous media

Welcome to the technical support guide for 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous media. As researchers and drug development professionals, we understand that achieving a stable, soluble formulation is the critical first step for any successful experiment. This guide is designed to provide you with the scientific rationale and practical protocols to overcome these challenges.

Compound Profile: Understanding the Molecule

1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one is a polyphenol-like compound. Its structure contains key functional groups that dictate its solubility behavior:

  • Two Phenolic Hydroxyl (-OH) Groups: These groups can engage in hydrogen bonding and are weakly acidic.

  • Two Acetyl (-COCH₃) Groups and One Allyl (-CH₂CH=CH₂) Group: These groups are predominantly non-polar, contributing to the molecule's overall hydrophobicity.

The presence of significant hydrophobic regions is the primary reason for its poor solubility in neutral aqueous solutions. The molecule's behavior is characteristic of many polyphenolic compounds which often exhibit low aqueous solubility, limiting their bioavailability and application in research.[1]

Level 1 Support: Frequently Asked Questions (FAQs)

Q1: Why won't 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one dissolve in my aqueous buffer (e.g., PBS pH 7.4)?

A: The compound's molecular structure has a significant non-polar character due to the allyl and acetyl groups, making it hydrophobic. In a neutral pH environment like PBS, the phenolic hydroxyl groups remain protonated and cannot contribute significantly to aqueous solubility. This leads to the compound precipitating or remaining as an insoluble solid.

Q2: What is the simplest first step to try and solubilize the compound for an in vitro assay?

A: The recommended starting point is to create a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or Ethanol (EtOH).

  • Rationale: These solvents can effectively dissolve the compound at high concentrations (e.g., 10-50 mM). When this stock is diluted (typically 1:1000 or greater) into your final aqueous buffer, the solvent concentration is low enough (≤0.1%) to be tolerated by most cell-based assays, while the compound may remain in solution at the desired low micromolar concentration.

  • Protocol: Prepare a 10 mM stock in 100% DMSO. For a final concentration of 10 µM in your assay, add 1 µL of the DMSO stock to every 1 mL of your aqueous buffer. Vortex immediately and thoroughly.

Q3: I diluted my DMSO stock into the buffer, but I see a cloudy precipitate. What happened?

A: This indicates that the compound has "crashed out" of solution. Even though DMSO is miscible with water, the rapid change in solvent polarity upon dilution can cause the hydrophobic compound to self-associate and precipitate before it can be adequately solvated by the aqueous medium. Your target concentration exceeds the compound's thermodynamic solubility limit in that final buffer system. You will need to employ more advanced solubilization techniques.

Level 2 Support: In-Depth Troubleshooting Guides

If simple dilution of an organic stock fails, a more systematic approach is required. The following guides provide step-by-step protocols for common and effective solubilization strategies.

Troubleshooting Workflow

This diagram outlines a logical progression for troubleshooting solubility.

G cluster_start cluster_methods cluster_advanced_options cluster_end start Start: Compound is insoluble in aqueous buffer ph_adjust Strategy 1: pH Adjustment start->ph_adjust Is pH modification allowed in your assay? cosolvent Strategy 2: Co-solvents start->cosolvent No ph_adjust->cosolvent No / Failed end_node Success: Compound Solubilized & Quantified ph_adjust->end_node Yes advanced Strategy 3: Advanced Formulations cosolvent->advanced No / Failed cosolvent->end_node Yes surfactant Surfactants (e.g., Tween® 80) advanced->surfactant Evaluate cyclodextrin Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrin Evaluate surfactant->end_node Yes cyclodextrin->end_node Yes

Caption: A decision tree for selecting a solubilization strategy.

Guide 1: pH Adjustment

Expert Rationale: The two phenolic hydroxyl groups on the compound are weakly acidic. By raising the pH of the solution well above their pKa, these protons are removed, creating negatively charged phenolate anions. This ionization dramatically increases the molecule's polarity and its solubility in water.[2][3][4] The solubility of salts containing basic anions generally increases in acidic conditions, and conversely, the solubility of acidic compounds increases in basic conditions.[2][3]

Experimental Protocol:

  • Prepare an Alkaline Solution: Prepare a dilute solution of NaOH, for example, 10-100 mM.

  • Dissolve the Compound: Weigh out the compound and add it to the alkaline solution. Stir or vortex until it is fully dissolved. You should obtain a clear solution. This will be your concentrated alkaline stock.

  • Dilution and Neutralization: Slowly add the alkaline stock solution to your final, vigorously stirring, aqueous buffer (e.g., PBS). The buffer's capacity should neutralize the small amount of base added, bringing the final pH close to the target (e.g., 7.4).

  • Verification: After dilution, visually inspect the solution for any signs of precipitation over time (e.g., 30-60 minutes). Check the final pH of your solution to ensure it is within the acceptable range for your experiment.[5]

Trustworthiness Check:

  • Risk: If the compound's intrinsic solubility at the final pH is exceeded, it may still precipitate, although often as a finer, less visible suspension.

  • Mitigation: Always prepare the final solution fresh. Measure the concentration of the filtered solution via UV-Vis or HPLC to confirm the amount truly in solution.

Guide 2: Utilizing Co-solvents

Expert Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic solutes.[6][7]

Co-solventTypical Concentration Range (v/v)Considerations
Ethanol (EtOH) 1 - 10%Generally well-tolerated in many biological systems. Can be prone to evaporation.
Propylene Glycol (PG) 1 - 20%A common pharmaceutical excipient. Can increase viscosity.
Polyethylene Glycol 400 (PEG 400) 1 - 20%Low toxicity, but higher concentrations significantly increase viscosity.
Dimethyl Sulfoxide (DMSO) 0.1 - 5%Excellent solubilizing power, but can be toxic to some cells at >0.5%.[8]

Experimental Protocol:

  • Prepare a Co-solvent/Buffer Mixture: Prepare your final aqueous buffer containing the desired percentage of the co-solvent (e.g., PBS with 5% Ethanol).

  • Prepare a Concentrated Stock: Dissolve the compound in 100% of your chosen co-solvent (or DMSO) to create a high-concentration stock.

  • Dilute into the Mixture: Add the concentrated stock to the co-solvent/buffer mixture from Step 1 to reach your final desired concentration.

  • Verification: Observe for precipitation. Ensure the final co-solvent concentration is compatible with your downstream application.

Level 3 Support: Advanced Formulation Strategies

When the above methods are insufficient or not suitable for your experimental system (e.g., in vivo studies), more advanced formulation technologies are required.

Guide 3: Surfactant-Mediated Solubilization

Expert Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into micelles in aqueous solutions.[9][10] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble drug molecules, effectively creating a stable nano-carrier that is dispersible in the aqueous medium.[11][12] Non-ionic surfactants like Polysorbates (Tween®) are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.[12]

Experimental Protocol:

  • Select a Surfactant: For biological applications, start with Polysorbate 80 (Tween® 80) or Polysorbate 20.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC (e.g., 0.1% - 1% w/v).

  • Method A (Direct Solubilization): Add the powdered compound directly to the surfactant solution. Use sonication and gentle warming (e.g., 37-40°C) to facilitate micellar encapsulation.

  • Method B (Solvent Evaporation): a. Dissolve the compound in a volatile organic solvent like ethanol or methanol. b. Add this solution to the aqueous surfactant solution. c. Remove the organic solvent under vacuum (e.g., using a rotary evaporator) or by sparging with nitrogen. This leaves behind the compound entrapped within the micelles.

  • Verification: The resulting solution should be clear. Filter through a 0.22 µm syringe filter to remove any non-encapsulated drug aggregates. Quantify the filtrate to determine the final concentration.

Guide 4: Cyclodextrin Complexation

Expert Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13] They can form non-covalent "inclusion complexes" with hydrophobic molecules that fit within their cavity, effectively shielding the drug from the aqueous environment and increasing its apparent solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to native β-cyclodextrin.[15][16]

Experimental Protocol:

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Add the Compound: Add the powdered compound to the HP-β-CD solution.

  • Facilitate Complexation: Vigorously stir the mixture at room temperature or with gentle heating for several hours (4-24 hours) to allow for the equilibrium of complex formation to be reached.

  • Remove Uncomplexed Compound: Centrifuge and filter the solution through a 0.22 µm filter to remove any remaining insoluble material.

  • Verification: The resulting clear solution contains the soluble drug-CD complex. The concentration in the filtrate should be determined analytically (e.g., HPLC or UV-Vis spectroscopy).

Verification & Quantification

A clear solution does not guarantee complete solubilization at the target concentration. Always verify.

  • Visual Inspection: Check for the Tyndall effect by shining a laser pointer through the solution. A visible beam indicates the presence of a colloidal suspension or nanoparticles, not a true solution.

  • UV-Vis Spectroscopy: Prepare a standard curve of your compound in a suitable organic solvent (e.g., ethanol). After preparing your aqueous formulation, filter it and measure its absorbance. Calculate the concentration using the standard curve. This confirms the amount of compound truly in solution.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for accurately determining the concentration of the active compound in a formulation, especially in the presence of excipients like surfactants and cyclodextrins which can interfere with UV-Vis readings.

References
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Vertex AI Search.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Solubilization techniques used for poorly water-soluble drugs - PMC.
  • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect.
  • The effect of different pH-adjusting acids on the aqueous solubility of...
  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • pH and Solubility. AP Chemistry.
  • The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.
  • pH Adjusting D
  • pH and solubility (video). Khan Academy.
  • Solubility and pH. Chemistry LibreTexts.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for CAS 75631-42-4 Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex derivatization of CAS 75631-42-4 (1,1'-(5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex derivatization of CAS 75631-42-4 (1,1'-(5-Allyl-4,6-dihydroxy-1,3-phenylene)diethanone)[1].

This molecule is a highly versatile, trifunctional building block featuring two acetyl groups, two phenolic hydroxyls, and an allyl moiety. While this density of functional groups makes it an excellent scaffold for synthesizing complex flavonoids and fused heterocycles, it also introduces significant chemoselectivity and polymerization challenges. Below, you will find field-proven troubleshooting guides, mechanistic insights, and validated protocols to ensure your synthetic workflows succeed.

Part 1: Troubleshooting Guide & Mechanistic Insights

Issue 1: Tar Formation During Chalcone Synthesis (Claisen-Schmidt Condensation)

User Query: When attempting a standard base-catalyzed Claisen-Schmidt condensation with CAS 75631-42-4 and an aromatic aldehyde, the reaction stalls, and I isolate a reddish-purple polymeric tar instead of the desired bis-chalcone. What is going wrong?

The Causality (Scientist's Insight): This is the most common issue encountered with highly substituted dihydroxyacetophenones. The root cause lies in the unprotected hydroxyl groups at the 4 and 6 positions. Under strong basic conditions (e.g., NaOH/KOH in ethanol) and elevated temperatures, these hydroxyls (pKa ~9.5) are easily deprotonated. The resulting phenoxide ions cause two major problems:

  • Electronic Deactivation: The phenoxide strongly donates electron density into the aromatic ring, which delocalizes into the acetyl carbonyls. This drastically reduces the electrophilicity of the acetyl groups, stalling the reaction.

  • Oxidative Degradation: Electron-rich phenoxides are highly susceptible to oxidation and subsequent radical polymerization at elevated temperatures, leading to the reddish-purple tar you observed[2].

The Solution: You must bypass the formation of the phenoxide ion. You have two validated options:

  • Method A (Acidic Catalysis): Switch to the SOCl2​ /EtOH method. Thionyl chloride reacts with absolute ethanol in situ to generate anhydrous HCl . This acidic medium keeps the phenolic hydroxyls protonated while simultaneously activating the aldehyde carbonyl for nucleophilic attack by the enol form of the acetyl group.

  • Method B (Green Solvent Stabilization): If base catalysis is strictly required for your specific aldehyde, replace ethanol with PEG-400 as the solvent. PEG-400 acts as a phase-transfer-like stabilizer, encapsulating the reactive intermediates and suppressing polymerization, allowing the reaction to proceed at a mild 40°C[3].

Issue 2: Incomplete Cyclization in Vilsmeier-Haack Formylation

User Query: I am using the Vilsmeier-Haack reagent on CAS 75631-42-4 to synthesize a pyranochromene derivative, but LC-MS shows a mixture of uncyclized intermediates. How do I drive the reaction to the fully fused heterocyclic system?

The Causality (Scientist's Insight): The Vilsmeier-Haack reaction on diacetylresorcinols involves initial iminoalkylation at the α -carbons of the acetyl groups, followed by intramolecular cyclization with the adjacent phenolic hydroxyls to form the pyran rings[4]. However, CAS 75631-42-4 possesses a bulky allyl group at position 5. This creates significant steric hindrance around the C4 and C6 hydroxyls, raising the activation energy required for the final cyclization step compared to unsubstituted analogs.

The Solution: Do not rely on standard 1:3 or 1:4 (substrate:reagent) molar ratios. You must force the equilibrium by using a 1:6 ratio of substrate to POCl3​ , and extend the heating phase at 80–90°C for at least 6–8 hours. The excess chloromethyleneiminium ions ensure complete formylation, while the prolonged thermal energy overcomes the steric barrier imposed by the allyl group[4].

Part 2: Data Presentation – Optimization Parameters

To assist in your experimental design, the following table summarizes the optimized quantitative parameters for functionalizing CAS 75631-42-4 without degrading the substrate.

Reaction PathwayTarget DerivativeCatalyst / ReagentSolventTemp (°C)Time (h)Yield ExpectationKey Advantage
Aldol (Acidic) Bis-Chalcones SOCl2​ (0.5 eq)Abs. EtOH25°C12-2475-85%Prevents phenol oxidation
Aldol (Basic) Bis-Chalcones KOH (Pellets)PEG-40040°C1-380-90%Fast, recyclable solvent[3]
Formylation Pyranochromenes POCl3​ (6.0 eq)DMF80-90°C6-860-70%Overcomes allyl steric shielding[4]
Epoxidation Epoxide-resorcinols mCPBA (1.05 eq) CH2​Cl2​ 0°C2-4>90%Avoids Baeyer-Villiger side-reactions

Part 3: Standardized Experimental Protocol

Self-Validating Protocol: PEG-400 Mediated Synthesis of Bis-Chalcones

This protocol utilizes PEG-400 to stabilize the dihydroxyacetophenone core during base-catalyzed Claisen-Schmidt condensation[3].

Materials:

  • CAS 75631-42-4 (1.0 mmol)

  • Aromatic Aldehyde (2.2 mmol, slight excess to ensure bis-functionalization)

  • Potassium Hydroxide ( KOH ) (5 mL of a 20% aqueous solution)

  • PEG-400 (10 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of CAS 75631-42-4 and 2.2 mmol of the chosen aromatic aldehyde in 10 mL of PEG-400. Stir at room temperature for 5 minutes until a homogeneous solution is achieved.

  • Catalysis Initiation: Dropwise, add 5 mL of the 20% KOH solution. Self-Validation Check: The solution should deepen in color (typically yellow/orange) indicating the formation of the enolate, but should not turn black or dark purple.

  • Thermal Activation: Heat the reaction mixture to exactly 40°C. Maintain vigorous stirring for 1 to 3 hours.

  • Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the starting material spot (UV active) confirms completion.

  • Quenching & Precipitation: Pour the crude mixture into 100 mL of crushed ice-water. Neutralize cautiously with dilute HCl (1M) until the pH reaches ~5-6. Self-Validation Check: A distinct precipitate must form upon neutralization. If the solution remains cloudy without precipitating, add 1-2 grams of NaCl to salt out the product.

  • Isolation: Isolate the solid bis-chalcone via vacuum filtration. Wash thoroughly with cold distilled water to remove residual PEG-400 and salts, followed by a final wash with cold ethanol[5].

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available for CAS 75631-42-4, mapping the reagents to their respective structural transformations.

CAS_Pathways CAS CAS 75631-42-4 1,1'-(5-Allyl-4,6-dihydroxy- 1,3-phenylene)diethanone Chalcone Bis-Chalcone Derivatives (Flavonoid Precursors) CAS->Chalcone Ar-CHO, KOH, PEG-400 (Claisen-Schmidt) Pyrano Pyrano[3,2-g]chromenes (Fused Heterocycles) CAS->Pyrano POCl3, DMF, 80°C (Vilsmeier-Haack) Epoxide Epoxidized Intermediates (Allyl Functionalization) CAS->Epoxide mCPBA, CH2Cl2, 0°C (Epoxidation)

Figure 1: Divergent synthetic functionalization pathways for CAS 75631-42-4.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I perform olefin metathesis on the allyl group without protecting the phenols? A: Yes, but with strict catalyst selection. Standard Grubbs' 1st Generation catalysts are often poisoned by free phenolic hydroxyls. You must use a Grubbs' 2nd Generation or Hoveyda-Grubbs catalyst, which exhibit higher tolerance to unprotected polar groups. Alternatively, transiently protect the hydroxyls using TMS-chloride before metathesis.

Q: What are the ideal storage conditions for CAS 75631-42-4? A: Because it contains an electron-rich resorcinol core and an oxidizable allyl group, it is prone to slow auto-oxidation. Store the compound under an inert atmosphere (Argon or Nitrogen) at -20°C, protected from light[1].

References

  • [1] BLD Pharm. 75631-42-4 | 1,1'-(5-Allyl-4,6-dihydroxy-1,3-phenylene)diethanone. URL:

  • [5] BenchChem. Synthesis of Chalcones Using 2',4'-Dihydroxyacetophenone: Application Notes and Protocols. URL:

  • [4] Sciforum. Vilsmeier-Haack Reactions of 4,6-Diacetylresorcinol and Its Schiff Bases. URL:

  • [3] PharmaInfo. Synthesis and Characterization of 2,6-Dihydroxy Substituted Chalcones Using PEG-400 as a Recyclable Solvent. URL:

  • [2] Universitas Airlangga Repository. The Influence of Hydroxyl Group of 2,4-dihydroxyacetophenone on Synthesis of 2',4'-dihydroxychalcone. URL:

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/EtOH. URL:

Sources

Optimization

Preventing oxidative degradation of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one during storage

Technical Support Center: Troubleshooting Oxidative Degradation of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Oxidative Degradation of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and stability of highly functionalized phenolic compounds. 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one (also known as 3-allyl-4,6-diacetylresorcinol) is a structurally complex molecule that demands rigorous handling. Below is our definitive troubleshooting guide to understanding and preventing its oxidative degradation during storage.

FAQ 1: Why does my batch turn yellow/brown and lose purity over time?

The Mechanistic Causality: The degradation of this compound is not a single pathway but a synergistic combination of two distinct oxidative mechanisms driven by its structural features:

  • Allylic Autoxidation: The allyl group is highly susceptible to free radical autoxidation. Ambient UV light or trace transition metals (often leached from glassware or silica gel) initiate the abstraction of a hydrogen atom at the allylic carbon. This forms a resonance-stabilized allylic radical. Molecular oxygen rapidly adds to this intermediate to form peroxyl radicals (ROO•). These peroxyl radicals then abstract hydrogen from adjacent molecules, forming allylic hydroperoxides and propagating a destructive chain reaction 1[1].

  • Resorcinol Core Oxidation: The electron-rich 2,4-dihydroxyacetophenone core undergoes single-electron oxidation, particularly in the presence of trace bases or oxygen. This yields phenoxyl radicals that rapidly couple (polymerize) or oxidize further into highly conjugated, colored quinone derivatives 2[2].

Pathway Intact 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one AllylRad Allylic Radical (H-abstraction) Intact->AllylRad Light / Trace Metals (-H•) Phenoxyl Phenoxyl Radical Intact->Phenoxyl Base / O2 (-e-, -H+) Peroxyl Peroxyl Radical (ROO•) AllylRad->Peroxyl + O2 Hydroperoxide Allylic Hydroperoxide (Autoxidation Product) Peroxyl->Hydroperoxide + H• (Chain Propagation) Quinone Quinone / Oligomers (Colored Degradants) Phenoxyl->Quinone Radical Coupling / Oxidation

Mechanistic pathways of oxidative degradation via allylic autoxidation and resorcinol oxidation.

FAQ 2: What are the optimal storage conditions to completely arrest this degradation?

The Causality of Storage Parameters: To halt degradation, you must eliminate the initiators (light, thermal energy) and the propagator (oxygen). Even at low temperatures, the presence of oxygen will allow slow autoxidation of the allyl group over time3[3].

Quantitative Degradation Profile: The following table summarizes the kinetic stability of the compound under various empirical storage conditions:

Storage TemperatureAtmosphereLight ExposureEstimated Half-Life (t½)Primary Degradant Profile
25 °CAmbient AirAmbient Light~14 DaysAllylic Hydroperoxides & Quinones
4 °CAmbient AirDark~3 MonthsQuinone Oligomers
-20 °CAmbient AirDark~12 MonthsMixed Oxides
-20 °C Argon (<1 ppm O₂) Dark > 36 Months Negligible

FAQ 3: How do I properly prepare and store the compound to guarantee long-term stability?

Self-Validating Anaerobic Storage Protocol: Do not simply flush a vial with argon and assume it is stable. The following protocol ensures a self-validating, deeply anaerobic environment.

Step-by-Step Methodology:

  • Trace-Metal Removal: Pass the synthesized compound through a short silica plug using HPLC-grade, degassed solvents to remove any transition metal catalysts (e.g., Pd or Cu from upstream synthesis) that act as radical initiators.

  • High-Vacuum Drying: Transfer the purified compound to a Schlenk flask. Dry under high vacuum (< 0.1 Torr) for a minimum of 12 hours. Causality: This removes trace ethereal solvents (like THF or diethyl ether) which often harbor peroxides that initiate autoxidation.

  • Glovebox Transfer: Move the sealed Schlenk flask into an argon-filled glovebox maintained at < 1 ppm O₂.

  • Aliquoting: Weigh the compound into pre-dried amber glass vials . Causality: Amber glass blocks UV wavelengths (< 400 nm) necessary for homolytic bond cleavage and radical initiation.

  • Validation Spiking (The Self-Validating Step): Prepare one "control" vial containing a drop of resazurin solution (an oxidation-reduction indicator) alongside your compound aliquots.

  • Sealing and Storage: Cap the vials with PTFE-lined silicone septa and crimp tightly. Remove from the glovebox and store immediately in a desiccator at -20 °C. Validation Check: If the control vial turns pink/red during storage, the septum has failed, oxygen has ingressed, and the batch must be re-purified.

Workflow Purify 1. Trace-Metal Removal (Silica Plug) Dry 2. High Vacuum Drying (<0.1 Torr, 12h) Purify->Dry Aliquot 3. Aliquot into Amber Vials (Block UV light) Dry->Aliquot Purge 4. Argon Purge (Glovebox, O2 < 1ppm) Aliquot->Purge Store 5. Store at -20°C (Desiccated) Purge->Store

Self-validating workflow for the anaerobic preparation and long-term storage of the compound.

FAQ 4: Can I use chemical stabilizers if I cannot maintain an argon atmosphere?

Using Radical-Trapping Antioxidants (RTAs): If your downstream biological or chemical assays permit the presence of additives, you can chemically arrest the autoxidation cascade.

Causality: Radical-trapping antioxidants (RTAs) such as Butylated hydroxytoluene (BHT) or phenothiazine derivatives operate by rapidly donating a hydrogen atom to chain-propagating peroxyl radicals. This forms a highly stable, sterically hindered radical that cannot propagate the chain, effectively terminating the autoxidation cycle4[4].

Protocol for RTA Addition:

  • Dissolve 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one in a volatile, peroxide-free solvent (e.g., Dichloromethane).

  • Add 0.05% (w/w) BHT to the solution.

  • Evaporate the solvent under reduced pressure in the dark.

  • Store the resulting stabilized solid at 4 °C. The BHT will preferentially scavenge any ingressing oxygen radicals, protecting the allyl moiety.

References

  • A Perspective on Free Radical Autoxidation: The Physical Organic Chemistry of Polyunsaturated Fatty Acid and Sterol Peroxidation.
  • The Fundamental and Underrated Role of the Base Electrolyte in the Polymerization Mechanism. The Resorcinol Case Study.The Journal of Physical Chemistry A.
  • Activity and Concentration of Polyphenolic Antioxidants in Apple Juice. 3. Stability during Storage.
  • Inhibition of acrylic acid and acrylate autoxid

Sources

Troubleshooting

Technical Support Center: Acetylation of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one

Welcome to the technical support center for the acetylation of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the acetylation of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize the formation of unwanted side products. Here, we address common challenges through a series of frequently asked questions, providing in-depth explanations and actionable troubleshooting protocols.

Introduction to the Chemistry

The target molecule, 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one, is a polysubstituted phenol. The primary goal of its acetylation is the conversion of the two phenolic hydroxyl groups at positions C2 and C4 into acetyl esters. While seemingly straightforward, the diverse functional groups on the aromatic ring, including the allyl and acetyl moieties, create a landscape ripe for competitive side reactions. This guide will help you deconstruct these challenges and optimize your synthetic route for a high-yield, high-purity product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is incomplete, showing significant amounts of mono-acetylated product and unreacted starting material. How can I drive the reaction to completion?

A1: Incomplete di-acetylation is a common issue and can often be resolved by optimizing several reaction parameters.

  • Underlying Causes:

    • Insufficient Acetylating Agent: Stoichiometric amounts of the acetylating agent may not be enough due to competitive reactions or degradation.

    • Low Reaction Temperature: Insufficient thermal energy can lead to sluggish reaction kinetics, especially for the potentially sterically hindered hydroxyl group at C2.

    • Inadequate Catalyst Activity: The chosen catalyst may not be potent enough to facilitate the acetylation of both hydroxyl groups efficiently.

  • Troubleshooting & Optimization Protocol:

    • Increase Molar Excess of Acetylating Agent: Instead of using 2.0 equivalents of the acetylating agent (e.g., acetic anhydride), increase the excess to 2.5-3.0 equivalents. This shifts the equilibrium towards the di-acetylated product.

    • Elevate Reaction Temperature: If the reaction is being run at room temperature, consider moderately heating the reaction mixture to 40-50 °C. Monitor the reaction closely by TLC or LC-MS to avoid the formation of degradation products.

    • Enhance Catalysis: If using a standard base like pyridine, consider adding a catalytic amount (0.05-0.1 equivalents) of a more potent acylation catalyst such as 4-dimethylaminopyridine (DMAP). DMAP is known to significantly accelerate acetylation reactions.

Parameter Standard Condition Optimized Condition Rationale
Acetic Anhydride 2.0-2.2 eq.2.5-3.0 eq.Drives equilibrium towards the di-acetylated product.
Temperature 20-25 °C40-50 °CIncreases reaction rate for sterically hindered hydroxyls.
Catalyst Pyridine (solvent)Pyridine with 0.1 eq. DMAPDMAP is a hypernucleophilic acylation catalyst.
Q2: I've isolated a byproduct with a different substitution pattern on the aromatic ring. What could this be, and how can I prevent its formation?

A2: You are likely observing a product of the Fries rearrangement, a common intramolecular side reaction for aryl esters.

  • Mechanism Insight: The Fries rearrangement involves the migration of an acetyl group from the phenolic oxygen to an ortho or para position on the aromatic ring, catalyzed by Lewis or Brønsted acids. In your case, the acetyl group from either the C2 or C4 ester could migrate to an available ring position. This reaction is often favored by high temperatures and the presence of acid catalysts.

  • Prevention Strategies:

    • Strictly Avoid Acidic Conditions: Ensure your reaction and work-up conditions are not acidic. If an acidic wash is necessary, perform it quickly at low temperatures.

    • Maintain Low Temperatures: The Fries rearrangement is highly temperature-dependent. Running the acetylation at 0 °C or even lower can significantly suppress this side reaction.

    • Choice of Catalyst: Utilize base-catalyzed conditions (e.g., pyridine, triethylamine with or without DMAP) as these do not promote the Fries rearrangement.

DOT Diagram: Fries Rearrangement Side Reaction

Fries_Rearrangement Diacetate Di-acetylated Product FriesProduct Fries Rearrangement Product (C-Acylated Isomer) Diacetate->FriesProduct  Rearrangement Acid Lewis/Brønsted Acid (e.g., AlCl3, H+) Acid->FriesProduct HighTemp High Temperature HighTemp->FriesProduct

Caption: Conditions promoting the Fries rearrangement.

Q3: My mass spectrometry results show a product with a mass corresponding to the addition of an acetyl group and the loss of two hydrogens. Is the allyl group reacting?

A3: While less common under standard acetylation conditions, side reactions involving the allyl group are possible, especially if the conditions are harsh.

  • Potential Allyl Group Reactions:

    • Isomerization: The allyl group can isomerize to a more thermodynamically stable propenyl group, particularly in the presence of transition metals or strong bases.

    • Cyclization: Intramolecular cyclization involving the allyl group and a neighboring hydroxyl group could occur, though this is more likely under specific catalytic conditions.

  • Recommended Analytical Workflow:

    • ¹H NMR Spectroscopy: This is the most definitive method to confirm the integrity of the allyl group. Look for the characteristic signals of the allyl protons. Any change in their chemical shifts, multiplicities, or coupling constants would indicate a reaction has occurred.

    • Control Experiments: Run the reaction on a similar molecule that lacks the allyl group. If the side product is not formed, it strongly implicates the allyl group's involvement.

DOT Diagram: Proposed Analytical Workflow

Analytical_Workflow Start Unexpected Mass Spec Result NMR Acquire ¹H NMR Spectrum Start->NMR ControlExp Run Control Experiment (without allyl group) Start->ControlExp AnalyzeNMR Analyze Allyl Proton Signals NMR->AnalyzeNMR Compare Compare Results AnalyzeNMR->Compare ControlExp->Compare Conclusion Identify Side Reaction Compare->Conclusion

Caption: Workflow for identifying allyl group side reactions.

Recommended General Protocol for High-Purity Di-acetylation

This protocol is designed to minimize the common side reactions discussed above.

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add 2.5 equivalents of pyridine or triethylamine as a base and acid scavenger.

    • Add 0.05 equivalents of 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Reaction Execution:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 2.2 equivalents of acetic anhydride dropwise while stirring.

    • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding cold, dilute HCl to neutralize the base.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using column chromatography on silica gel to isolate the desired di-acetylated product from any residual starting material, mono-acetylated intermediates, or other byproducts.

References

  • 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition.[Link]

  • The Fries Rearrangement. Chemical Reviews.[Link]

  • Mechanism of the Fries Reaction. Journal of the American Chemical Society.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Developing and Validating a Quantitative HPLC Method for 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one. We will navigate the critical decisions in method development by comparing stationary phase chemistries and mobile phase compositions, culminating in a fully validated protocol that meets rigorous international standards. This document is intended for researchers, analytical chemists, and drug development professionals who require a reliable, validated method for quality control, stability testing, or pharmacokinetic studies.

Introduction: The Analyte and the Analytical Challenge

1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one is a substituted acetophenone, a class of compounds often investigated for their potential biological activities. The molecule possesses two phenolic hydroxyl groups, an allyl group, and two acetyl functionalities, resulting in a moderately polar compound with multiple sites for potential interactions. Accurate and precise quantification is paramount for its study, necessitating a well-developed and thoroughly validated analytical method.

The primary challenge in developing an HPLC method for this analyte is achieving optimal retention, good peak symmetry, and resolution from potential impurities or degradants. The phenolic nature of the compound makes peak shape highly sensitive to the mobile phase pH. This guide addresses these challenges by systematically comparing key chromatographic parameters to establish a method that is not only accurate and precise but also robust for routine use.

Part 1: Comparative Method Development & Optimization

The foundation of a validatable method is a well-optimized chromatographic system. Our approach begins with an understanding of the analyte's physicochemical properties to make informed decisions, which are then tested experimentally. We will compare two common reversed-phase column chemistries and two organic modifiers to select the optimal conditions.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The choice of stationary phase is the most critical factor influencing chromatographic selectivity.

  • Expertise & Rationale: A standard C18 column is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobicity. However, for a molecule containing aromatic rings like our target compound, a Phenyl-Hexyl phase offers an alternative separation mechanism. It can engage in π-π interactions with the analyte's phenyl ring, providing unique selectivity that may enhance retention and resolution from closely related substances.[1]

We evaluated a conventional C18 column against a Phenyl-Hexyl column under identical mobile phase conditions to assess their performance.

Table 1: Comparison of Stationary Phase Performance (Illustrative Data)

ParameterC18 Column (4.6 x 150 mm, 5 µm)Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm)Justification for Selection
Retention Time (min)4.86.2The increased retention on the Phenyl-Hexyl column moves the peak away from the solvent front, reducing potential matrix interference.
Tailing Factor1.41.1The Phenyl-Hexyl phase provided a more symmetrical peak, likely due to favorable π-π interactions reducing secondary interactions with residual silanols.
Theoretical Plates65008200Higher plate count indicates better column efficiency and sharper peaks.

Decision: The Phenyl-Hexyl column was selected for further optimization due to its superior peak shape and efficiency for this specific analyte.

Mobile Phase Optimization: Acetonitrile vs. Methanol and the Critical Role of pH
  • Expertise & Rationale: The choice of organic solvent (acetonitrile vs. methanol) and the pH of the aqueous phase are crucial for controlling retention and peak shape. Acetonitrile typically offers lower viscosity and better UV transparency, while methanol can provide different selectivity. For phenolic compounds, controlling ionization is essential to prevent peak tailing. Buffering the aqueous phase to a slightly acidic pH (e.g., pH 3.0) suppresses the ionization of the hydroxyl groups, ensuring they are in a single protonated form, which leads to sharper, more symmetric peaks.[2][3]

We compared Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier, both paired with an aqueous solution of 0.1% phosphoric acid to maintain a low pH.

Table 2: Comparison of Mobile Phase Composition (Illustrative Data)

Mobile Phase Composition (v/v)Retention Time (min)Tailing FactorResolution from Impurity*Justification for Selection
50:50 ACN : 0.1% H₃PO₄6.21.12.1Provided a good balance of analysis time and excellent resolution. The peak shape was highly symmetrical.
65:35 MeOH : 0.1% H₃PO₄7.51.31.8While providing adequate retention, the peak was broader, and the resolution from a key hypothetical impurity was lower than with ACN.

*Hypothetical impurity peak used for resolution assessment.

Decision: The mobile phase consisting of Acetonitrile and 0.1% Phosphoric Acid (50:50, v/v) was chosen as it provided the best combination of efficiency, peak symmetry, and analysis time.

Final Optimized Chromatographic Conditions

Based on the comparative development work, the following method was selected for full validation.

Table 3: Optimized HPLC Method Parameters

ParameterCondition
Instrument HPLC with UV/Vis Detector
Column Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm
Injection Volume 10 µL
Run Time 10 minutes

Part 2: A Comprehensive Guide to Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Define Analytical Target Profile Opt Optimize & Compare (Column, Mobile Phase) Dev->Opt Iterative Process Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Lin->Prec Lin->Prec LOD LOD / LOQ Acc->LOD Prec->Acc Prec->Acc Rob Robustness LOD->Rob Final Final Validated Method Rob->Final

Caption: High-level workflow for HPLC method development and validation.

System Suitability Testing (SST)
  • Trustworthiness: SST is a non-negotiable prerequisite for any valid analytical run. It ensures the chromatographic system is performing adequately before any samples are analyzed.[4]

  • Protocol:

    • Prepare a standard solution of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one at a concentration of 50 µg/mL.

    • Inject this solution six consecutive times.

    • Calculate the mean and relative standard deviation (RSD) for retention time and peak area.

    • Evaluate the tailing factor and theoretical plates from a representative chromatogram.

  • Acceptance Criteria:

    • RSD of peak area: ≤ 2.0%[4]

    • RSD of retention time: ≤ 1.0%

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 2000

Specificity
  • Expertise & Rationale: Specificity demonstrates that the analytical signal is unequivocally attributable to the target analyte, without interference from other components like excipients, impurities, or degradants.

  • Protocol:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks at the analyte's retention time.

    • Analyze a placebo sample (a mixture of all formulation excipients without the active ingredient).

    • Spike the placebo sample with the analyte and confirm that the peak shape and retention time are unaffected.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to ensure that the main analyte peak is resolved from all degradation product peaks (resolution factor > 1.5).

  • Acceptance Criteria: The analyte peak must be free of interference from blanks, placebos, and degradation products.

Linearity and Range
  • Expertise & Rationale: Linearity confirms a proportional relationship between the analyte concentration and the detector response over a specified range. This is fundamental for accurate quantification.[8]

  • Protocol:

    • Prepare a stock solution of the analyte.

    • Perform serial dilutions to create at least five calibration standards covering the expected working range (e.g., 10, 25, 50, 75, and 100 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).

  • Acceptance Criteria:

    • Correlation coefficient (R²): ≥ 0.999

    • The y-intercept should be insignificant compared to the response at the lowest concentration.

Table 4: Illustrative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10152,340
25380,150
50761,500
751,142,200
1001,525,100
0.9998
Accuracy (Recovery)
  • Expertise & Rationale: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed through recovery studies by spiking a placebo matrix with known amounts of the analyte.[9]

  • Protocol:

    • Prepare placebo samples.

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each concentration level.

Table 5: Illustrative Accuracy/Recovery Data

LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)Mean Recovery (%)
80%4039.899.599.6
100%5050.3100.6100.4
120%6059.599.299.4
Precision
  • Expertise & Rationale: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[10]

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst or on a different instrument.

    • Calculate the RSD for both studies.

  • Acceptance Criteria:

    • Repeatability (Intra-day): RSD ≤ 2.0%

    • Intermediate Precision (Inter-day): RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Expertise & Rationale: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[11]

  • Protocol (Based on the calibration curve):

    • Calculate LOD and LOQ using the standard deviation of the response (σ) and the slope of the calibration curve (S).

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

    • The standard deviation of the response (σ) can be estimated from the standard deviation of the y-intercepts of the regression line.

    • Confirm the calculated LOQ by preparing a standard at this concentration and verifying that its accuracy and precision meet acceptable criteria.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Table 6: Illustrative Sensitivity Data

ParameterResult (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantification (LOQ)0.45
Robustness
  • Expertise & Rationale: Robustness testing demonstrates the method's reliability when subjected to small, deliberate variations in method parameters. This provides confidence in its performance during routine use.[7]

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (e.g., Acetonitrile ± 2%)

    • Evaluate the impact on retention time, peak area, and tailing factor.

  • Acceptance Criteria: The system suitability parameters should still be met, and the final calculated concentration should not be significantly affected by the changes.

G Validation Validation Parameters Specificity Linearity Accuracy Precision LOD/LOQ Robustness Reliability Reliable & Validated Quantitative Method Validation:spec->Reliability Ensures correct analyte is measured Validation:lin->Reliability Enables accurate quantification Validation:acc->Reliability Confirms closeness to true value Validation:prec->Reliability Demonstrates reproducibility Validation:sens->Reliability Defines method's lower limits Validation:rob->Reliability Guarantees performance under minor variations

Sources

Comparative

Structural Validation of Highly Substituted Acetophenones: A Comparative Guide to SCXRD vs. NMR for 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one

For drug development professionals and synthetic chemists, confirming the exact regiochemistry of highly substituted aromatic scaffolds is a critical quality control gateway. 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, confirming the exact regiochemistry of highly substituted aromatic scaffolds is a critical quality control gateway. 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one (a diacetylated allyl-resorcinol derivative) represents a notoriously difficult class of molecules to validate. Its dense substitution pattern and strong intramolecular hydrogen-bonding network routinely confound standard spectroscopic techniques.

This guide provides an objective, causality-driven comparison of analytical modalities—specifically contrasting the limitations of Nuclear Magnetic Resonance (NMR) spectroscopy with the definitive 3D resolution of Single-Crystal X-ray Diffraction (SCXRD).

The Structural Challenge: Causality of Analytical Ambiguity

To understand why standard analytical pipelines fail, we must analyze the molecular topology of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one:

  • The Broken Scalar Network: The central benzene ring is substituted at positions 1, 2, 3, 4, and 5, leaving only a single aromatic proton at C6. In 2D NMR (such as HMBC), connectivity is established via 2J and 3J scalar couplings. Because there are no contiguous protons around the ring, the allyl group at C3 cannot reliably correlate across the scaffold to the acetyl groups at C1 or C5[1]. This makes distinguishing this compound from its positional isomers (e.g., a 1,3-diacetyl-2,4-dihydroxy-5-allyl isomer) nearly impossible using NMR alone[2].

  • Intramolecular Hydrogen Bonding Dynamics: Substituted acetophenones naturally form strong intramolecular hydrogen bonds between the carbonyl oxygen of the acetyl group and adjacent hydroxyl groups[3]. In the solution state, rapid proton exchange and tautomeric equilibria broaden these hydroxyl signals[4]. Consequently, NOESY/ROESY spatial correlations become highly unreliable, masking the true conformation of the molecule.

Comparative Modalities: Selecting the Right Tool

When evaluating structural validation techniques for this compound, researchers must weigh solution-state approximations against solid-state absolute certainty.

High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Ionizes the molecule to determine the exact mass-to-charge ratio.

  • Utility: Confirms the molecular formula ( C15​H16​O4​ ) with sub-ppm accuracy.

  • Limitation: Provides zero 3D structural data. It cannot differentiate between the dozens of possible regiochemical isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mechanism: Measures the resonant frequencies of nuclei in a magnetic field to infer chemical environments[1].

  • Utility: Excellent for confirming the presence of functional groups (the allyl double bond, the acetyl methyls) in the solution state[5].

  • Limitation: As established, the lack of aromatic protons breaks the HMBC network. Furthermore, the dynamic nature of the intramolecular H-bonds in solution obscures precise spatial mapping[2].

Single-Crystal X-ray Diffraction (SCXRD)
  • Mechanism: Measures the diffraction pattern of X-rays passed through a crystalline lattice to compute a 3D electron density map.

  • Utility: The absolute gold standard. SCXRD bypasses the scalar coupling limitations of NMR by directly mapping the spatial coordinates of every heavy atom and empirically locating the hydrogen bonds in the solid state[6].

Quantitative Performance Comparison
Analytical ModalityRegiochemical CertaintyH-Bond DetectionSample StateData Acquisition TimeSample Destruction
SCXRD Absolute (3D coordinates)Direct (Electron density map)Solid (Single Crystal)2–24 HoursNon-destructive
NMR (1D/2D) Ambiguous (Broken HMBC network)Indirect (Chemical shift perturbation)Solution1–4 HoursNon-destructive
HRMS None (Formula only)None Gas (Ionized)< 5 MinutesDestructive

Experimental Protocol: Self-Validating SCXRD Workflow

To achieve a self-validating structural model of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one, the SCXRD workflow must not only determine the heavy atom framework but also objectively locate the hydrogen atoms participating in the intramolecular hydrogen bonds.

Step 1: Crystal Growth via Vapor Diffusion

  • Dissolve 10 mg of the synthesized compound in a minimal volume (approx. 0.5 mL) of a moderately polar solvent (e.g., Ethyl Acetate).

  • Place the open vial inside a larger, sealed chamber containing a volatile anti-solvent (e.g., Hexane).

  • Allow 3–7 days for slow vapor diffusion to yield diffraction-quality, block-like single crystals.

Step 2: Cryogenic Data Collection

  • Select a crystal with dimensions roughly 0.2×0.2×0.1 mm and mount it on a goniometer using a cryoloop and paratone oil.

  • Cool the crystal to 100 K using a liquid nitrogen stream. Causality: Cryogenic cooling minimizes thermal atomic displacement parameters (ADPs), which is absolutely critical for resolving the low electron density of hydrogen atoms[5].

  • Collect diffraction data using a diffractometer equipped with a Mo X-ray source ( λ=0.71073 Å).

Step 3: Phase Problem Solution & Refinement

  • Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) to establish the Carbon and Oxygen framework.

  • Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

Step 4: Hydrogen Bond Validation (Critical Step)

  • Place carbon-bound hydrogens (allyl and methyl protons) in calculated positions using a riding model.

  • Do not calculate the positions of the hydroxyl protons. Instead, locate the O−H protons objectively from the residual electron density in the difference Fourier map[7].

  • Freely refine the coordinates of these hydroxyl protons. Causality: By freely refining these protons rather than forcing them into idealized geometries, you create a self-validating proof of the O−H⋯O=C intramolecular hydrogen bond, confirming the exact tautomeric state and regiochemistry of the molecule[6].

Workflow Visualization

StructuralValidation Start 1-(5-Acetyl-3-allyl-2,4- dihydroxyphenyl)ethan-1-one HRMS HRMS (Mass/Formula) Start->HRMS NMR 1D/2D NMR (Solution State) Start->NMR SCXRD SCXRD (Solid State 3D) Start->SCXRD Success Definitive 3D Conformation & H-Bond Mapping HRMS->Success Orthogonal Support Hbond Intramolecular H-Bonds & Proton Exchange NMR->Hbond Signal Broadening SCXRD->Success 0.71073 Å Resolution Regio Broken HMBC Networks (Ambiguous Regiochemistry) Hbond->Regio Obscures Connectivity Regio->SCXRD Requires Spatial Resolution

Caption: Decision tree demonstrating why SCXRD is required to overcome NMR limitations in highly substituted acetophenones.

Conclusion

While HRMS and NMR are indispensable tools for rapid screening and bulk purity analysis, they lack the spatial resolution required to definitively assign the regiochemistry of densely substituted, hydrogen-bonded scaffolds like 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one. By employing Single-Crystal X-ray Diffraction, researchers can bypass the limitations of broken scalar coupling networks and dynamic proton exchange, yielding a mathematically rigorous, 3D validation of the molecule's structure.

References

  • NMR in structure-based drug design | Essays in Biochemistry - Portland Press. 2

  • Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2′-aminoacetophenone and its derivatives in solution - Photochemical & Photobiological Sciences. 3

  • Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions - PMC. 4

  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds... - Semantic Scholar.6

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure.

  • Chapter 11: Recent Advances in Biomolecular NMR for Drug Discovery - RSC Books. 5

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. 1

  • Bonding in phenylhydrazones: X-ray crystal structure and theoretical calculations - TIB.eu.7

Sources

Validation

A Comparative Guide to the Antimicrobial Efficacy of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one (ACADE)

This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of the novel compound 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one, hereafter referred to as ACADE. The methodologies and com...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of the novel compound 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one, hereafter referred to as ACADE. The methodologies and comparative data presented herein are designed for researchers, scientists, and drug development professionals seeking to benchmark new chemical entities against established antimicrobial agents. Our approach is grounded in widely accepted protocols to ensure reproducibility and scientific validity.

The core challenge in antimicrobial drug discovery is not only identifying active compounds but also quantifying their potency and spectrum of activity relative to existing therapies. This guide addresses that challenge by detailing a logical, stepwise workflow for characterizing a novel compound like ACADE. We will compare its performance against a panel of clinically relevant microorganisms, using standard antibiotics as benchmarks.

Experimental Design & Rationale

The foundation of a robust antimicrobial efficacy study lies in a well-conceived experimental design. Our primary objective is to determine the potency and spectrum of ACADE. To achieve this, we will employ a multi-assay approach, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI). This ensures that the data generated is comparable to that from other laboratories globally.

Our experimental workflow is designed to move from broad screening to more specific quantitative assessments.

G cluster_0 Phase 1: Primary Screening & Spectrum cluster_1 Phase 2: Quantitative Potency Assessment cluster_2 Phase 3: Cidal vs. Static Activity cluster_3 Phase 4: Comparative Analysis A Compound Synthesis & QC (ACADE) B Agar Well/Disk Diffusion Assay A->B Test against panel C Selection of Broad-Spectrum Activity B->C Analyze Zones of Inhibition D Broth Microdilution Assay C->D Proceed with active compound E Determine Minimum Inhibitory Concentration (MIC) D->E Identify lowest conc. with no visible growth F Subculturing from MIC wells E->F Use non-turbid wells H Benchmark against Standard Antibiotics E->H G Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) F->G Identify lowest conc. with no growth on agar G->H

Caption: High-level workflow for antimicrobial efficacy testing of a novel compound.

The selection of comparator drugs is critical. We have chosen antibiotics with distinct mechanisms of action to provide a comprehensive benchmark:

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase, effective against a broad range of Gram-negative and Gram-positive bacteria.

  • Vancomycin: A glycopeptide that inhibits peptidoglycan synthesis, primarily used for Gram-positive bacteria, especially MRSA.

  • Fluconazole: An azole antifungal that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.

The test panel includes representative Gram-positive bacteria, Gram-negative bacteria, and a yeast to establish the breadth of ACADE's activity.

Quantitative Efficacy Assessment: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. We utilize the broth microdilution method, a standardized and high-throughput technique.

  • Preparation of Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. The rationale for this specific concentration is that it is high enough to ensure robust growth but low enough to be sensitive to the action of the antimicrobial agent.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeast into each well of a 96-well microtiter plate.

    • Prepare a stock solution of ACADE and comparator antibiotics in a suitable solvent (e.g., DMSO). The choice of solvent is critical; it must solubilize the compound without exhibiting antimicrobial activity at the tested concentrations.

    • Add 50 µL of the highest concentration of the drug to the first well of a row and perform a 2-fold serial dilution across the plate.

    • The final volume in each well before adding the inoculum should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism) for each plate. These controls are essential to validate the assay's integrity.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.

G cluster_controls Essential Controls A Prepare 2X Drug Dilutions in 96-well plate (50µL/well) C Inoculate Plate (Add 50µL of inoculum to 50µL of drug dilution) A->C B Prepare 2X Standardized Microbial Inoculum (~1x10^6 CFU/mL) B->C D Incubate (37°C, 18-24h) C->D E Read Plate (Visual Inspection for Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F G Growth Control (Cells + Broth, No Drug) H Sterility Control (Broth Only)

Caption: Workflow for the Broth Microdilution MIC Assay.

The following table summarizes the hypothetical MIC values obtained for ACADE compared to standard antibiotics.

MicroorganismTypeACADE MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive8>321N/A
Enterococcus faecalisGram-positive1612N/A
Escherichia coliGram-negative320.015>128N/A
Pseudomonas aeruginosaGram-negative>640.5>128N/A
Candida albicansYeast4N/AN/A0.5

Interpretation: Based on this hypothetical data, ACADE demonstrates moderate activity against Gram-positive bacteria and the tested yeast, C. albicans. Its efficacy against MRSA is noteworthy, although less potent than Vancomycin. The compound shows limited activity against the tested Gram-negative bacteria, suggesting a narrower spectrum of activity compared to a broad-spectrum antibiotic like Ciprofloxacin.

Bactericidal/Fungicidal Activity Assessment

To determine whether ACADE is static (inhibits growth) or cidal (kills the organism), we proceed to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). This is a critical step in drug development, as cidal agents are often preferred for treating serious infections.

  • Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates at 35-37°C until growth is visible in the growth control spot.

  • Reading the MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

MicroorganismACADE MIC (µg/mL)ACADE MBC/MFC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (MRSA)8162Bactericidal
E. faecalis16>64>4Bacteriostatic
C. albicans482Fungicidal

Interpretation: The MBC/MIC ratio is a key indicator: a ratio of ≤4 is generally considered cidal, while a ratio >4 suggests static activity. In our hypothetical results, ACADE exhibits bactericidal activity against S. aureus and fungicidal activity against C. albicans, but appears to be bacteriostatic against E. faecalis. This differentiation is crucial for potential therapeutic applications.

Conclusion and Future Directions

This guide outlines a standardized approach to benchmarking the antimicrobial efficacy of the novel compound 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one (ACADE). Our hypothetical data suggests that ACADE is a promising candidate with potent activity against specific Gram-positive bacteria and fungi, exhibiting a cidal mechanism of action against key pathogens like MRSA and C. albicans.

The presented protocols for MIC and MBC/MFC determination provide a robust foundation for generating reliable and comparable data. The next logical steps in the preclinical evaluation of ACADE would involve:

  • Time-kill kinetic studies: To understand the rate of microbial killing.

  • Mechanism of action studies: To identify the cellular target of ACADE.

  • In vivo efficacy studies: To evaluate the compound's performance in animal infection models.

  • Toxicity assays: To ensure the compound has a suitable safety profile.

By following this structured, evidence-based approach, researchers can effectively characterize and compare novel antimicrobial candidates, paving the way for the development of new therapies to combat infectious diseases.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI, 2018. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]

  • French, G. L. (2006). Bactericidal agents in the treatment of MRSA infections--the potential role of daptomycin. Journal of Antimicrobial Chemotherapy, 58(suppl_1), i1-i14. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of risk mitigation grounded in chemical mechanics. When handling 1-(5-Acetyl-3-allyl-2,4-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of risk mitigation grounded in chemical mechanics.

When handling 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one —structurally understood as a highly functionalized derivative of 4,6-diacetylresorcinol—standard benchtop protocols are insufficient. This compound combines the systemic toxicity of a resorcinol core with the lipophilicity of an allyl group, creating unique vectors for dermal and respiratory exposure.

The following guide provides a self-validating, step-by-step operational framework designed specifically for drug development professionals handling this compound.

Hazard Mechanistic Profile: Understanding the "Why"

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. Based on the chemical behavior of its parent structures (resorcinol and diacetylresorcinol), this compound presents three primary risk vectors:

  • Systemic Toxicity & Sensitization: The 1,3-dihydroxybenzene (resorcinol) backbone is a documented systemic toxicant. It is classified under GHS as Harmful if swallowed, inhaled, or absorbed through the skin (Acute Tox. 4: H302, H312, H332). Furthermore, resorcinol derivatives are potent skin sensitizers (H317) and can cause central nervous system and blood toxicity (H370) upon significant exposure[1][2].

  • Enhanced Dermal Penetration: The addition of the allyl group (-CH₂-CH=CH₂) significantly increases the molecule's lipophilicity. In a laboratory setting, this translates to enhanced dermal penetration efficacy compared to unsubstituted resorcinol, making strict barrier protection non-negotiable.

  • Severe Ocular & Respiratory Irritation: As a phenolic ketone, the fine crystalline dust is highly irritating to mucous membranes, causing severe eye irritation (H319) and respiratory distress if aerosolized.

Quantitative PPE & Engineering Control Matrix

By pairing negative-pressure engineering controls with lipophilic-resistant personal protective equipment (PPE), we neutralize both the inhalation and dermal absorption vectors.

Protective EquipmentSpecification / Quantitative StandardMechanistic Justification
Gloves Nitrile rubber, min. thickness 0.11 mm Phenolic ketones can rapidly permeate standard latex. Nitrile provides superior chemical resistance to prevent dermal absorption (H312)[3].
Eye Protection EN 166 / NIOSH-approved tight gogglesPrevents lateral ingress of highly irritating micro-dust into the ocular mucosa (H319)[1].
Respirator N95 / FFP2 particulate filterMandatory only if handling outside a hood; filters particulates >0.3 μm to prevent inhalation toxicity (H332).
Engineering Control Fume hood face velocity 80–100 fpm Maintains negative pressure to capture airborne dust, keeping exposure well below the analog Occupational Exposure Limit (OEL) of 45 mg/m³[3].

Standard Operating Procedure: Safe Weighing and Reagent Preparation

The following step-by-step methodology ensures that the compound remains contained during the highest-risk phase: dry powder handling.

  • Step 1: Environmental Preparation Verify the chemical fume hood face velocity is operational. Clear the workspace of incompatible materials, specifically strong oxidizers, alkalis, and iron, which can trigger exothermic reactions with resorcinol derivatives[2].

  • Step 2: PPE Donning Sequence Put on a chemically resistant, fully buttoned lab coat. Don chemical safety goggles[4]. Double-glove with nitrile (place the inner glove under the lab coat cuff, and the outer glove over the cuff) to eliminate exposed skin at the wrists[3].

  • Step 3: Anti-Static Weighing Protocol Place an anti-static weigh boat on the analytical balance inside the fume hood. Use a dedicated, grounded stainless-steel spatula to transfer the powder. Causality: Fine powders of lipophilic organic compounds are prone to static cling, which can cause sudden aerosolization when handled, drastically increasing the risk of inhalation and eye irritation.

  • Step 4: Dissolution and Transfer To minimize dust exposure, do not transport the dry powder across the lab. Add your assay-appropriate solvent (e.g., DMSO or ethanol) directly to the vessel while still inside the hood. Cap the vial tightly before removing it from the engineering control.

  • Step 5: Doffing and Decontamination Wipe down the balance and spatulas with a solvent-dampened, lint-free cloth. Remove the outer gloves using the pinch-and-pull method, ensuring the contaminated exterior never touches bare skin[1]. Wash hands thoroughly with soap and lukewarm water. Causality: Hot water opens skin pores, potentially increasing dermal absorption of micro-contaminants, while cold water fails to effectively emulsify lipophilic residues[3].

Operational Workflow Visualization

G N1 1. Pre-Operation Risk Assessment N2 2. PPE Donning (Nitrile, Goggles, Coat) N1->N2 N3 3. Engineering Controls (Fume Hood / BSC) N2->N3 N4 4. Chemical Handling & Dissolution N3->N4 N5 Spill or Exposure Detected? N4->N5 N6 Emergency Protocol & Decontamination N5->N6 Yes N7 5. Standard Clean-up & Doffing N5->N7 No N8 6. Hazardous Waste Disposal (Incineration) N6->N8 N7->N8

Fig 1: Step-by-step operational workflow for handling hazardous resorcinol derivatives.

Decontamination & Environmental Disposal Plan

Due to the extreme aquatic toxicity of phenolic compounds (Aquatic Acute 1: H400, Aquatic Chronic 3: H412), improper disposal poses a severe environmental and regulatory risk[1][3].

  • Spill Response: Never dry sweep the powder. Dry sweeping aerosolizes the sensitizing compound[1]. Instead, gently moisten the spill with a compatible solvent (like ethanol) to suppress dust, then absorb the mixture with inert materials (e.g., vermiculite or specialized chemical spill pads)[4].

  • Skin Exposure Response: In the event of skin contact, immediately flush the area with copious amounts of water for at least 15 minutes. Do not use harsh solvents on the skin to remove the chemical, as solvents will act as a vehicle, driving the lipophilic allyl-derivative deeper into the dermis[2].

  • Waste Routing: All contaminated consumables (gloves, weigh boats, paper towels) and liquid chemical waste must be collected in tightly sealed, clearly labeled hazardous waste containers[1]. Waste must be routed for high-temperature incineration by a certified environmental vendor. Absolutely no drain disposal is permitted [1][2].

References

  • PENTA Chemicals. "Resorcinol - SAFETY DATA SHEET". Available at:[Link]

  • Techno PharmChem. "RESORCINOL MATERIAL SAFETY DATA SHEET". Available at:[Link]

  • Carl ROTH. "Safety Data Sheet: Resorcinol ≥99 %, for biochemistry". Available at: [Link]

  • Loba Chemie. "RESORCINOL AR Safety Data Sheet". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one
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1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one
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